4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(14)7(4-6)9(10,11)12/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRUXZJKSFFSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379387 | |
| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-11-3 | |
| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149105-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS 149105-11-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a ketone, and a trifluoromethyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and spectral characterization of this compound. While specific biological activity data for this compound is limited in the public domain, this guide will also touch upon the known pharmacological relevance of structurally similar acetophenone derivatives to provide a context for its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 149105-11-3 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Brown powder | [1][2] |
| Melting Point | 170.5-179.5 °C | [2] |
| Boiling Point | 254.7 °C (Predicted) | [3] |
| pKa | 6.19 ± 0.43 (Predicted) | [3] |
| XlogP | 2.1 (Predicted) |
Synthesis
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-(trifluoromethyl)phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be a direct approach to introduce the acetyl group onto the aromatic ring. The hydroxyl group is an ortho-, para-director; therefore, the acylation is expected to occur at the position para to the hydroxyl group, yielding the desired product.
Figure 1. Proposed Friedel-Crafts acylation synthesis workflow.
Proposed Synthetic Workflow: Fries Rearrangement
An alternative route is the Fries rearrangement. This would involve the initial esterification of 2-(trifluoromethyl)phenol with an acetylating agent to form 2-(trifluoromethyl)phenyl acetate. This ester would then be treated with a Lewis acid catalyst to induce the rearrangement of the acetyl group from the phenolic oxygen to the para position on the aromatic ring.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 2-Hydroxybenzotrifluoride and the Hypothetical Synthesis and Characterization of 5-Acetyl-2-hydroxybenzotrifluoride
Disclaimer: Due to the limited availability of public data for 5-Acetyl-2-hydroxybenzotrifluoride, this technical guide focuses on the well-characterized and structurally related compound, 2-Hydroxybenzotrifluoride (CAS 444-30-4) . This guide also provides detailed, representative experimental protocols for the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts acylation of 2-Hydroxybenzotrifluoride, and its subsequent characterization. These protocols are based on established chemical principles and are intended for an audience of researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties of 2-Hydroxybenzotrifluoride
2-Hydroxybenzotrifluoride, also known as α,α,α-Trifluoro-o-cresol or 2-(Trifluoromethyl)phenol, is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group significantly influences its chemical properties and reactivity.[1]
Quantitative Data Summary
The key physical and chemical properties of 2-Hydroxybenzotrifluoride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 444-30-4 | [1] |
| Molecular Formula | C₇H₅F₃O | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 44-47 °C | [1] |
| Boiling Point | 147-149 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Flash Point | 66 °C (150.8 °F) - closed cup |
Safety and Handling Information for 2-Hydroxybenzotrifluoride
2-Hydroxybenzotrifluoride is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification and Precautionary Measures
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Flammable Solids | H228: Flammable solid | P210 |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | - |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | P305 + P351 + P338 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | - |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.
Storage: Store in a cool, dry, well-ventilated area at 2-8 °C, away from incompatible materials such as oxidizing agents.[1][2]
Experimental Protocols
The following sections detail the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride and the standard procedures for its characterization.
Hypothetical Synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts Acylation
This protocol describes a plausible method for the acetylation of 2-hydroxybenzotrifluoride. The acetyl group, being a meta-director in electrophilic aromatic substitution on a deactivated ring, would likely direct the incoming electrophile to the 5-position relative to the trifluoromethyl group, which is a stronger deactivating group than the hydroxyl group. However, O-acylation of the phenolic hydroxyl group is a competing reaction. The Fries rearrangement of the initially formed ester could be an alternative route to the desired C-acylated product.[3][4]
Materials:
-
2-Hydroxybenzotrifluoride
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension.
-
To this mixture, add a solution of 2-hydroxybenzotrifluoride (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Acetyl-2-hydroxybenzotrifluoride.
Characterization of 5-Acetyl-2-hydroxybenzotrifluoride
Objective: To determine the molecular structure of the synthesized compound.
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, the chemical shifts of aromatic protons are expected in the range of 6.5-8.0 ppm.[5][6] The acetyl methyl protons should appear as a singlet around 2.0-2.5 ppm.
-
For ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[5] The carbonyl carbon of the acetyl group is expected to be significantly downfield.
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Prepare a sample of the purified product. For a solid sample, this can be done by creating a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[7]
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Expected characteristic absorption bands include:
-
A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
Aromatic C-H stretching (around 3030 cm⁻¹).[8]
-
A strong C=O stretch from the acetyl group (around 1650-1700 cm⁻¹).
-
C-F stretching from the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10]
-
Acquire the mass spectrum.
-
The molecular ion peak (M⁺) should correspond to the molecular weight of 5-Acetyl-2-hydroxybenzotrifluoride.
-
Analyze the fragmentation pattern to confirm the structure.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of the hypothetical 5-Acetyl-2-hydroxybenzotrifluoride.
Caption: Experimental workflow for the synthesis and characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical and Analytical Characterization of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of the compound 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone. This molecule is of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This document outlines its key physicochemical properties, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a conceptual workflow for its initial biological screening.
Physicochemical Properties
The fundamental molecular properties of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone are summarized below. These data are crucial for sample preparation, analytical method development, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1][2][3][4] |
| Molecular Weight | 204.15 g/mol | [1][2][3] |
| Monoisotopic Mass | 204.03981395 Da | [3][4] |
| Melting Point | 176-177°C | [2] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following protocol details a standard procedure for the determination of the molecular weight of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone using electrospray ionization mass spectrometry (ESI-MS).
Objective: To accurately determine the molecular mass of the target compound.
Materials and Reagents:
-
1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mass spectrometry)
-
Calibrant solution (e.g., sodium trifluoroacetate cluster)
Instrumentation:
-
High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF instrument).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute sample for infusion by adding 10 µL of the stock to 990 µL of a 50:50 methanol:water solution containing 0.1% formic acid. This results in a final concentration of approximately 10 µg/mL. The formic acid aids in the ionization process.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution. This ensures high mass accuracy.
-
-
Sample Infusion and Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.
-
Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization polarity. For this compound, the phenolic hydroxyl group is likely to deprotonate, making negative ion mode potentially more informative.
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.
-
-
Data Analysis:
-
In the resulting mass spectrum, identify the peak corresponding to the molecular ion.
-
In positive ion mode, this would be the protonated molecule [M+H]⁺.
-
In negative ion mode, this would be the deprotonated molecule [M-H]⁻.
-
-
Compare the experimentally determined m/z value of the molecular ion with the theoretically calculated value based on the chemical formula (C₉H₇F₃O₂). The high-resolution instrument should provide a mass accuracy of less than 5 ppm.
-
Conceptual Workflow for Biological Screening
The following diagram illustrates a generalized workflow for the initial biological evaluation of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, a common process in early-stage drug discovery.
Caption: A conceptual workflow for the initial biological screening of a novel chemical entity.
This guide provides essential technical information for researchers working with 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, covering its fundamental properties and standard analytical and screening methodologies.
References
An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and spectroscopic data. A plausible synthetic route via the Fries rearrangement is presented with a detailed experimental protocol. Furthermore, based on structure-activity relationships of analogous compounds, this guide explores potential biological activities, including anti-inflammatory and cytotoxic effects, and proposes key signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Identification
This compound is a substituted acetophenone featuring a hydroxyl group at the 4'-position and a trifluoromethyl group at the 3'-position of the phenyl ring.
Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one[1] Synonyms: 5-Acetyl-2-hydroxybenzotrifluoride CAS Number: 149105-11-3[1] Molecular Formula: C₉H₇F₃O₂[1] Molecular Weight: 204.15 g/mol [2]
References
Technical Guide: Physicochemical Properties of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical research. This document outlines its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.
Core Physicochemical Data
The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Melting Point | 170.5-179.5 °C | Thermo Scientific Chemicals[1] |
| Boiling Point | 254.7 °C at 760 mmHg | Guidechem |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.
Melting Point Determination (Capillary Method)
This method is widely used for the determination of the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The heating rate is initially set to a higher value to approach the expected melting point and then reduced to 1-2 °C per minute for accurate measurement.
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube, making sure the oil level is above the side arm.
-
-
Measurement: The sample is heated, and the temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination (Micro Boiling Point Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: A few drops of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a heating bath.
-
Measurement: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for determining physical properties and a common synthetic route for substituted acetophenones.
Caption: Generalized workflow for the determination of physical properties.
Caption: A representative synthetic pathway for substituted acetophenones.
References
Spectroscopic and Synthetic Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to predict its spectroscopic properties. Detailed hypothetical protocols for its synthesis and spectroscopic analysis are also presented to facilitate future research and development.
Molecular and Spectroscopic Data
This compound is a substituted aromatic ketone with the molecular formula C₉H₇F₃O₂ and a monoisotopic mass of 204.04 g/mol .[1][2][3] Its structure combines a hydroxyl group and a trifluoromethyl group on the phenyl ring, ortho and meta to the acetyl substituent, respectively. These features are expected to significantly influence its spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, inferred from the known data of 4'-(Trifluoromethyl)acetophenone, 3'-(Trifluoromethyl)acetophenone, and 4'-Hydroxyacetophenone.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2' |
| ~7.9 | dd | 1H | H-6' |
| ~7.1 | d | 1H | H-5' |
| ~5.5-6.5 | br s | 1H | -OH |
| ~2.6 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O |
| ~158 | C-4' |
| ~133 | C-6' |
| ~131 | C-1' |
| ~127 (q) | C-3' |
| ~123 (q) | -CF₃ |
| ~118 | C-2' |
| ~116 | C-5' |
| ~26 | -CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch |
| ~1670 | Strong | C=O stretch |
| ~1600, 1500 | Medium-Strong | C=C aromatic stretch |
| ~1320 | Strong | C-F stretch |
| ~1150 | Strong | C-F stretch |
Comparative Spectroscopic Data of Related Compounds
To substantiate the predicted data, the experimental spectroscopic values for key structural analogs are provided below.
Table 4: ¹H NMR Data for Related Acetophenones (in CDCl₃)
| Compound | δ (ppm) for Aromatic Protons | δ (ppm) for -COCH₃ |
| 4'-(Trifluoromethyl)acetophenone | 8.06 (d), 7.73 (d)[4] | 2.65[4] |
| 4'-Hydroxyacetophenone | 7.93 (d), 6.99 (d)[5] | 2.60[5] |
Table 5: ¹³C NMR Data for Related Acetophenones (in CDCl₃)
| Compound | δ (ppm) for C=O | δ (ppm) for Aromatic Carbons | δ (ppm) for -CH₃ |
| 4'-(Trifluoromethyl)acetophenone | ~197 | 139.6, 134.4 (q), 128.8, 125.8 (q), 123.7 (q) | 26.8 |
| 3'-(Trifluoromethyl)acetophenone | ~197 | 138.3, 132.0, 131.1 (q), 129.8, 129.4 (q), 126.9 (q), 124.0 (q)[6] | 26.7[6] |
| 4'-Hydroxyacetophenone | ~198 | 161.7, 131.2, 130.5, 115.8 | 26.4 |
Table 6: Key IR Data for Related Acetophenones
| Compound | ν (cm⁻¹) for C=O | Other Key Bands (cm⁻¹) |
| 4'-(Trifluoromethyl)acetophenone | ~1700 | ~1325, 1170, 1130 (C-F)[7] |
| 3'-(Trifluoromethyl)acetophenone | ~1700 | ~1330, 1170, 1130 (C-F)[8] |
| 4'-Hydroxyacetophenone | ~1675 | ~3350 (O-H)[9] |
Experimental Protocols
The following sections detail a hypothetical but plausible experimental approach for the synthesis and spectroscopic characterization of this compound.
Synthesis via Fries Rearrangement
A potential synthetic route to this compound is the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate.[10][11] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring.
Materials:
-
2-(Trifluoromethyl)phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous nitrobenzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Once the aluminum chloride has dissolved, add 2-(trifluoromethyl)phenyl acetate dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to favor the para-rearranged product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
2.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the purified solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet of the sample.
2.2.3. Mass Spectrometry (MS)
-
Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Molecular Structure and Relationships
The molecular structure of this compound and its relationship to the starting material in the proposed synthesis are depicted below.
This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data and a viable synthetic strategy. The detailed protocols and comparative data serve as a valuable resource for researchers initiating work with this compound.
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]
- 2. This compound [oakwoodchemical.com]
- 3. PubChemLite - this compound (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 4. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 5. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]
- 6. 3'-(Trifluoromethyl)acetophenone(349-76-8) 13C NMR [m.chemicalbook.com]
- 7. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 8. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Solubility in Pharmaceutical Sciences
In the realm of drug discovery and development, solubility is a paramount physicochemical parameter.[1] It dictates the extent to which a compound can dissolve in a solvent to form a homogenous solution, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to erratic and incomplete drug absorption, diminished bioavailability, and ultimately, therapeutic failure.[2] Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of research to guide lead optimization, formulation development, and to ensure the reliability of in-vitro testing.[2][3]
4'-Hydroxy-3'-(trifluoromethyl)acetophenone (Figure 1) is a substituted aromatic ketone with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[4][5] Its structure, featuring a hydroxyl group, a trifluoromethyl group, and an acetophenone core, suggests a complex interplay of factors governing its solubility. The trifluoromethyl group, in particular, is a common moiety in medicinal chemistry, known to enhance metabolic stability and binding affinity.[6] This guide provides a framework for systematically investigating the solubility of this promising compound.
Figure 1: Chemical Structure of this compound
Physicochemical Properties and Predicted Solubility Behavior
While direct experimental solubility data is sparse, an analysis of the compound's structural features allows for an educated prediction of its behavior.
| Property | Value/Prediction | Source |
| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | [5] |
| CAS Number | 149105-11-3 | [5] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | [4] |
| Physical Form | Brown Powder | [4][5] |
| Melting Point | 170.5-179.5 °C | [5] |
| Predicted pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Inferred |
| Predicted LogP | The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group increases hydrophilicity. The overall LogP is likely to be moderate. | Inferred |
The solubility of this compound will be governed by a balance of its hydrophobic and hydrophilic characteristics. The aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting solubility in organic solvents.[7][8] Conversely, the hydroxyl and carbonyl groups can participate in hydrogen bonding, potentially affording some degree of aqueous solubility.[7] The acidic nature of the phenolic hydroxyl group implies that its aqueous solubility will be pH-dependent; it is expected to be more soluble in alkaline solutions where it can deprotonate to form a more polar phenoxide ion.
Factors Influencing the Solubility of this compound
A comprehensive solubility profile requires investigation into several key factors that can significantly alter the dissolution of the compound.
-
pH: For ionizable compounds, pH is a critical determinant of solubility.[9] The aqueous solubility of this compound should be determined over a physiologically relevant pH range (typically 1.2 to 6.8) to simulate its journey through the gastrointestinal tract.[10]
-
Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent.[11] For most solids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).[10][11]
-
Solvent System: Characterizing solubility in a range of solvents is crucial for both pharmaceutical and synthetic applications. This includes aqueous buffers, organic solvents, and co-solvent systems.
-
Solid-State Properties: The crystalline form of a compound can impact its solubility.[12] Different polymorphs or the presence of an amorphous state can exhibit different dissolution characteristics.
Experimental Determination of Solubility: A Methodological Approach
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[2]
-
Kinetic Solubility Assays: These are high-throughput methods ideal for early-stage screening.[1][9] They measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[3]
-
Thermodynamic Solubility Assays: Considered the "gold standard," these assays measure the equilibrium solubility of a compound in a saturated solution.[9][12] The shake-flask method is the most common and accurate technique for determining thermodynamic solubility.[11]
The following sections detail the protocols for a comprehensive evaluation of the solubility of this compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method directly measures the equilibrium solubility and is recommended for generating definitive data.[11][13]
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetone). The presence of undissolved solid is crucial for ensuring equilibrium is reached.[11]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[12]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12] A standard calibration curve should be generated for accurate quantification.[14]
Kinetic Solubility Determination
Kinetic solubility is often assessed in early discovery to quickly flag compounds with potential solubility issues.[2]
Caption: High-Throughput Kinetic Solubility Assay Workflow.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[14]
-
Serial Dilution: Serially dilute the stock solution in a 96-well plate.
-
Precipitation Induction: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[9]
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Detection: Measure the amount of precipitate formed in each well. This can be done using nephelometry, which measures scattered light, or turbidimetry.[1][9] The concentration at which precipitation is first observed is reported as the kinetic solubility.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 37 °C
| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |
| Water | ~7.0 | Experimental Value | Calculated Value |
| Ethanol | N/A | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| Acetone | N/A | Experimental Value | Calculated Value |
A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1] The data in Table 1 will allow for the classification of this compound according to this and other relevant benchmarks.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical research and development. This guide provides a robust framework for the systematic determination of its solubility in various relevant media. The experimental data generated from these protocols will enable researchers to make informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately accelerate the development of new therapeutic agents. Future work should focus on the impact of different salt forms and co-solvents on the solubility of this compound, further enhancing its utility in drug delivery.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Aqueous Solubility Assay | Bienta [bienta.net]
- 4. This compound, 95% [cymitquimica.com]
- 5. H31691.03 [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. nbinno.com [nbinno.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals
An In-depth Overview of a Key Fluorinated Intermediate
This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.
Commercial Availability and Supplier Information
This compound is readily available from several chemical suppliers, indicating its utility as a building block in organic synthesis. The compound is typically supplied as a brown or off-white powder with purities generally at or above 95%. Researchers can source this chemical from the following vendors, among others:
| Supplier | Catalog Number(s) | Purity | Additional Information |
| Thermo Scientific Chemicals | H31691.03 | ≥94.0% (GC) | Formerly part of the Alfa Aesar portfolio.[1][2] |
| Oakwood Chemical | 033762 | Not specified | Available in various quantities. |
| Synquest Labs | 2820-3-01 | Not specified | - |
| Apollo Scientific Ltd. | APO455837725 | Not specified | - |
| CymitQuimica | 02-H31691 | 95% | Distributed for Thermo Scientific Chemicals.[3] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in experimental settings, including reaction setup and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 149105-11-3 | [2][4] |
| Molecular Formula | C₉H₇F₃O₂ | [2][4] |
| Molecular Weight | 204.15 g/mol | [3][4] |
| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | [2][4] |
| Appearance | Brown Powder | [2][3] |
| Melting Point | 170.5-179.5 °C | [2] |
| Boiling Point | 174-179 °C | [4] |
| InChI Key | HKRUXZJKSFFSGF-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | [2] |
| Predicted XlogP | 2.1 | - |
Role in Drug Discovery and Development
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] This group can improve critical properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group increases resistance to oxidative metabolism by enzymes like cytochrome P450, potentially leading to a longer drug half-life.
-
Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets.
As a trifluoromethylated acetophenone, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of acetophenones is known to exhibit a range of pharmacological effects, including anti-inflammatory and enzyme inhibitory activities.
Experimental Protocols
General Synthesis Approach for Trifluoromethyl Acetophenones (Illustrative)
The synthesis of trifluoromethylated acetophenones often involves multi-step processes. One common route for a related compound, 3'-(trifluoromethyl)acetophenone, starts from 3-(trifluoromethyl)aniline. The general workflow is as follows:
Disclaimer: This is a generalized protocol for a related compound. The synthesis of this compound would require modifications to this procedure. Researchers should consult relevant synthetic chemistry literature and patents for more specific guidance.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively associated with this compound in the available literature, based on the known activities of structurally related compounds, some plausible targets can be hypothesized.
Many phenolic compounds and trifluoromethylated molecules are known to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid metabolism and inflammation.[6] Furthermore, various acetophenone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway.
Below is a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action, based on the activities of related acetophenones.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 3. This compound, 95% [cymitquimica.com]
- 4. This compound | 149105-11-3 [sigmaaldrich.com]
- 5. ijcrr.com [ijcrr.com]
- 6. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Safety of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available chemical safety information for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-11-3). It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS).
Introduction
This compound is a substituted acetophenone derivative. Acetophenones are a class of organic compounds that are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and bioactivity. This guide provides a consolidated overview of the available safety information for this compound, focusing on its hazard identification, handling procedures, and the experimental protocols for its safety assessment.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Skin Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149105-11-3 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Brown powder/solid | [1] |
| Melting Point | 170.5-179.5 °C | [1] |
| Boiling Point | 174-179 °C |
Table 2: Acute Toxicity Data
| Endpoint | Value | Species | Route | Reference |
| LD50 | Data not available | - | - | - |
| LC50 | Data not available | - | - | - |
Experimental Protocols for Safety Assessment
Detailed experimental protocols for assessing the safety of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD guidelines relevant to the identified hazards of this compound.
Skin Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Preparation: The test substance (solid or liquid) is applied directly to a small area of shorn skin.
-
Application: A gauze patch holding 0.5 g of the solid test substance is applied to the skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized grading system.
References
Introduction: The Emergence of Fluorinated Scaffolds in Neurotherapeutics
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific class of compounds, trifluoromethyl acetophenones, and their derivatives, which are gaining significant attention for their potential biological activities. We will delve into the compelling evidence supporting their role as novel anticonvulsant agents, providing a technical overview for researchers, scientists, and drug development professionals. Our exploration will cover the synthetic strategies, structure-activity relationships, proposed mechanisms of action, and the critical experimental protocols for their evaluation.
Synthetic Pathways to Trifluoromethyl Acetophenone Derivatives
The synthesis of the core m-trifluoromethyl acetophenone structure is a critical first step, serving as a key intermediate for a variety of therapeutic agents.[1] One common industrial method involves the diazotization of m-trifluoromethylaniline to form a diazonium salt. This salt is then coupled with acetaldoxime, catalyzed by a copper salt, followed by hydrolysis with hydrochloric acid to yield the final product.[1][2] Alternative methods include the reaction of 3-bromo-benzotrifluoride with a vinylether in the presence of a palladium catalyst, followed by hydrolysis.[3]
Further derivatization is typically achieved through reactions targeting the ketone or the aromatic ring. For instance, α-halogenation of the acetophenone (e.g., with 2-chloroacetyl chloride) creates a reactive alkylating agent.[4] This intermediate can then be reacted with various amines, such as substituted phenylpiperazines or morpholine, to generate a diverse library of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4]
Caption: General synthetic scheme for trifluoromethyl acetophenone derivatives.
Anticonvulsant Activity and Structure-Activity Relationships (SAR)
The inclusion of a trifluoromethyl group in various molecular frameworks has been shown to enhance anticonvulsant activity.[5] SAR studies reveal that this electron-withdrawing group often increases the potency of the compound.[5] For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety showed considerably higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[4] This highlights the crucial role of the CF3 group in conferring anticonvulsant properties in this chemical series.[4]
The position of the CF3 group and the nature of other substituents are critical. Studies on enaminone derivatives have shown that while trifluoromethylation can introduce activity in models like the MES test, it may require higher doses compared to non-fluorinated analogs in other seizure models, indicating a complex interplay between structure and activity profile.[6] The overall lipophilicity of the molecule also influences the onset and duration of action; more lipophilic compounds tend to show activity at later time points post-administration.[4]
Proposed Mechanisms of Action
While the precise mechanisms for many novel anticonvulsants are still under investigation, the primary modes of action for established antiepileptic drugs (AEDs) involve three main strategies: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[7]
-
Modulation of Voltage-Gated Ion Channels : Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[7][8] They stabilize the inactive state of the channel, which reduces the neuron's ability to fire at high frequencies, thereby preventing seizure propagation.[9][10] Some trifluoromethyl acetophenone derivatives have been shown to bind to neuronal voltage-sensitive sodium channels, suggesting a similar mechanism.[4][11] Blockade of voltage-operated calcium channels is another key mechanism, particularly for absence seizures.[8]
-
Enhancement of GABAergic Neurotransmission : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Drugs like benzodiazepines and barbiturates enhance GABA's effect at its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire.[8][9] This enhancement of inhibitory tone is a proven strategy for seizure control.[12]
Caption: Plausible mechanisms of action for trifluoromethyl acetophenone (TFMA) derivatives.
Data Presentation: Anticonvulsant Activity Screening
The following table summarizes the anticonvulsant activity of representative trifluoromethyl acetophenone derivatives in standard preclinical models.
| Compound ID | Animal Model | Test | Dose (mg/kg) | Time (h) | % Protection | ED50 (mg/kg) | Reference |
| Derivative 19 | Mouse | MES | 100 | 4 | 75% | - | [4] |
| Mouse | MES | 300 | 0.5 | 75% | - | [4] | |
| Derivative 20 | Mouse | MES | 100 | 4 | 50% | - | [4] |
| Derivative 24 | Mouse | MES | 100 | 0.5 | 50% | - | [4] |
| Compound 7 | Rodent | MES | 100 | 2 | 25% | - | [6] |
| Rodent | MES | 300 | 0.5 & 2 | 25% | - | [6] | |
| Rodent | 6 Hz (44mA) | 300 | - | 25% | - | [6] |
Experimental Protocols for Anticonvulsant Evaluation
A standardized screening approach is essential for identifying and characterizing novel anticonvulsant agents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the primary, gold-standard models used for this purpose.[13][14]
Protocol 1: Maximal Electroshock (MES) Seizure Model
-
Objective : To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[14][15]
-
Materials :
-
Methodology :
-
Animal Acclimation : Acclimate animals to the laboratory environment for at least 7 days prior to the experiment.[15]
-
Drug Administration : Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30 minutes for i.p. and 60 minutes for p.o. administration before seizure induction.[15]
-
MES Induction : At the time of predicted peak effect, apply a drop of topical anesthetic to the eyes of each animal.[15] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[15][16]
-
Observation : Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of this phase is considered a protective effect.[15][16]
-
Data Analysis : Determine the median effective dose (ED50), the dose required to protect 50% of the animals from THLE, using log-probit analysis.[14]
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Objective : To identify compounds that raise the seizure threshold, indicating potential efficacy against generalized myoclonic seizures.[14]
-
Materials :
-
Methodology :
-
Animal Acclimation & Dosing : Follow the same procedures as in Protocol 1.
-
PTZ Induction : Administer PTZ subcutaneously (s.c.) to induce seizures.[15] A typical convulsant dose is 85 mg/kg.[16]
-
Observation : Immediately place each mouse into an individual observation chamber and record seizure activity for 30 minutes.[15][16] Key parameters to measure include the latency to the first clonic seizure and seizure severity (using a standardized scale like the Racine scale).[15]
-
Endpoint : The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis : Calculate the percentage of animals protected from seizures in each group. Determine the ED50 for the test compound.
-
Caption: Experimental workflow for anticonvulsant drug screening.
Conclusion and Future Directions
Trifluoromethyl acetophenones represent a promising scaffold for the development of novel anticonvulsant agents. The strategic inclusion of the trifluoromethyl group has been demonstrated to be a viable strategy for enhancing potency, likely through modulation of key neuronal ion channels. The established preclinical screening models, such as MES and scPTZ, provide a robust framework for evaluating these compounds and elucidating their therapeutic potential.
Future research should focus on expanding the chemical diversity of these derivatives to further refine structure-activity relationships. Advanced studies are warranted to pinpoint the specific molecular targets and signaling pathways involved. Investigating efficacy in drug-resistant epilepsy models, such as the 6 Hz seizure test, will also be crucial for identifying candidates with the potential to address unmet clinical needs in epilepsy treatment.[4][17]
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
Discovery and history of substituted acetophenones
An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, the simplest aromatic ketone (C₆H₅COCH₃), and its substituted derivatives form a cornerstone of organic synthesis and medicinal chemistry.[1][2] The unique chemical properties of the acetophenone scaffold—a reactive ketone group attached to a modifiable aromatic ring—render it a versatile building block for a vast array of complex molecules.[3] These compounds are not merely synthetic curiosities; they are integral to the production of pharmaceuticals, fine chemicals, and fragrances.[1][4] This technical guide provides a comprehensive overview of the historical discovery of key substituted acetophenones, details their core synthetic methodologies, and highlights their enduring impact on drug development.
Early History and Discovery: The Dawn of Synthetic Analgesics
The story of substituted acetophenones in medicine is inextricably linked to the quest for safe and effective pain relievers in the late 19th century. This era saw the transition from reliance on natural alkaloids to the dawn of synthetic pharmaceutical drugs, many derived from coal tar.[5]
Acetanilide and Phenacetin: The Precursors
The journey began serendipitously in 1886 with the discovery that acetanilide , a simple derivative of aniline, possessed potent antipyretic (fever-reducing) properties.[6] While effective, acetanilide exhibited significant toxicity, most notably cyanosis, a condition caused by a reduced oxygen-carrying capacity of the blood.[5][6] This critical drawback spurred the search for safer alternatives.
In 1887, the Bayer Company in Germany developed and introduced phenacetin (N-(4-ethoxyphenyl)acetamide).[6][7][8] Synthesized by American chemist Harmon Northrop Morse in 1878, phenacetin proved to be a safer and effective analgesic and antipyretic.[7][9] It became a mainstay in pain and fever remedies for decades, often compounded with aspirin and caffeine in "A.P.C." tablets.[7][8] However, prolonged use and high doses of phenacetin were later linked to severe kidney damage (analgesic nephropathy) and potential carcinogenicity, leading to its eventual withdrawal from the market in many countries by the 1980s.[7][8]
Paracetamol (Acetaminophen): The Active Metabolite
The true breakthrough came from the study of how these early drugs worked. In the late 1940s, researchers Julius Axelrod and Bernard Brodie made a pivotal discovery: both acetanilide and phenacetin were metabolized in the body to paracetamol (N-acetyl-p-aminophenol, or acetaminophen).[5][10] This metabolite was responsible for the analgesic effects of its parent compounds but was significantly less toxic.[10]
Paracetamol itself was first synthesized by Harmon Northrop Morse in 1878.[5][11][12] Despite its early synthesis, its therapeutic potential was overlooked for over 70 years.[5] Following the metabolic studies, interest was reignited, and in 1955, McNeil Laboratories introduced it to the U.S. market as "Tylenol Elixir for children," marketed as a safer alternative to aspirin.[5] Today, paracetamol is one of the most widely used over-the-counter medications for pain and fever globally and is listed as an essential medicine by the World Health Organization.[10][13]
Core Synthesis Methodologies
The synthesis of substituted acetophenones is a fundamental operation in organic chemistry. Several methods exist, but the Friedel-Crafts acylation remains the most classic and widely employed technique.[14]
Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, this powerful reaction forms aryl ketones through the electrophilic aromatic substitution of a benzene ring with an acylating agent.[14][15]
-
Reactants : An aromatic compound (e.g., benzene, phenol, anisole), an acylating agent (typically an acyl chloride like acetyl chloride or an anhydride like acetic anhydride), and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃, or hydrogen fluoride, HF).[14][16]
-
Mechanism : The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺). This ion is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the substituted acetophenone.[14][17]
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, which prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation.[18]
Other Synthetic Routes
While Friedel-Crafts acylation is dominant, other methods are employed for specific substrates:
-
Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. It is particularly useful for synthesizing hydroxyacetophenones, such as 4'-hydroxyacetophenone from phenyl acetate.[19]
-
Claisen-Schmidt Condensation : This base-catalyzed reaction is not a direct synthesis of acetophenones but is crucial for creating more complex derivatives. It involves the condensation of a substituted acetophenone with an aromatic aldehyde to form chalcones, which are important precursors for flavonoids and other bioactive compounds.[3]
Applications in Modern Drug Development
The acetophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs across various therapeutic areas.[1][3] Its ability to be readily modified allows for the fine-tuning of pharmacological activity, solubility, and metabolic stability.[3]
-
Analgesics : The legacy of paracetamol continues, with research into related structures.
-
Antifungal Agents : Oxiconazole is an example of an antifungal drug synthesized using an acetophenone derivative.[1]
-
Hypnotics/Sedatives : The non-benzodiazepine hypnotic agent zolpidem is synthesized from an acetophenone precursor.[1]
-
Enzyme Inhibitors : Modified acetophenones have been developed as potent inhibitors of enzymes like α-glucosidase for diabetes management and cholinesterases for potential Alzheimer's disease imaging.[20][21]
-
Anticancer Agents : Chalcones derived from acetophenones have shown significant antiproliferative activity, with some acting as tubulin polymerization inhibitors.[22]
Quantitative Data Summary
The efficiency of synthetic methods is critical for drug development. The following tables summarize quantitative data from key synthetic procedures for substituted acetophenones.
Table 1: Synthesis of 4-Hydroxyacetophenone (4-HAP) via Friedel-Crafts Acetylation of Phenol (Data compiled from patents describing the process using hydrogen fluoride as a catalyst)[16][23][24]
| Acetylating Agent | Moles of Agent (per mole Phenol) | Moles of HF (per mole Phenol) | Temperature (°C) | Reaction Time (min) | Phenol Conversion (%) | Selectivity to 4-HAP (%) |
| Acetic Acid | 0.9 - 1.4 | 20 - 50 | 40 - 90 | 10 - 120 | > 80% | > 70% |
| Acetic Acid (Optimized) | 1.0 - 1.25 | 25 - 30 | 50 - 80 | 30 - 75 | > 90% | > 80% |
| Acetic Anhydride | 0.9 - 2.0 | 8 - 60 | 30 - 95 | > 10 | > 95% | > 90% |
| Acetic Anhydride | 0.4 - 0.8 | 8 - 60 | 30 - 95 | 15 - 120 | > 80% | > 70% |
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzonate Derivatives of Acetophenone (Data from a study on acetophenone derivatives as potential antidiabetic agents)[20]
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
| Acarbose (Standard) | - | 54.62 ± 2.15 |
| 7d | 2,4-dihydroxy-5-methylacetophenone derivative | 7.88 ± 0.11 |
| 7f | 2,4-dihydroxy-5-methylacetophenone derivative | 6.51 ± 0.08 |
| 7i | 2,4-dihydroxy-5-methylacetophenone derivative | 3.25 ± 0.04 |
| 7n | 2,4-dihydroxy-5-methylacetophenone derivative | 4.83 ± 0.06 |
| 7o | 2,4-dihydroxy-5-methylacetophenone derivative | 2.57 ± 0.02 |
| 7r | 2,4-dihydroxy-5-methylacetophenone derivative | 5.36 ± 0.09 |
| 7s | 2,4-dihydroxy-5-methylacetophenone derivative | 3.84 ± 0.05 |
| 7u | 2,4-dihydroxy-5-methylacetophenone derivative | 1.68 ± 0.02 |
| 7v | 2,4-dihydroxy-5-methylacetophenone derivative | 4.12 ± 0.07 |
Key Experimental Protocols
Detailed and reproducible experimental design is paramount in chemical and pharmaceutical research. The following are representative protocols for the synthesis of substituted acetophenones and their derivatives.
Protocol 1: General Procedure for Friedel-Crafts Acylation (Synthesis of 4-Methoxyacetophenone)[25]
Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride.
Materials:
-
Anisole (1.0 equivalent)
-
Acetyl chloride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
5% NaOH solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous AlCl₃ and anhydrous DCM. The resulting suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: Acetyl chloride is added dropwise to the stirred suspension. Following this, a solution of anisole in anhydrous DCM is added dropwise over 30 minutes, ensuring the internal temperature is maintained below 10°C.
-
Reaction: The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with water, 5% NaOH solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude 4-methoxyacetophenone can be further purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation[3]
Objective: To synthesize a chalcone from a substituted acetophenone and a substituted benzaldehyde.
Materials:
-
Substituted acetophenone (1.0 equivalent)
-
Substituted benzaldehyde (1.0 equivalent)
-
Ethanol
-
Aqueous NaOH solution (e.g., 10-40%)
Procedure:
-
Dissolution: Equimolar amounts of the substituted acetophenone and the substituted benzaldehyde are dissolved in ethanol in a round-bottom flask with stirring.
-
Catalyst Addition: The flask is cooled in an ice bath, and the NaOH solution is added dropwise to the stirred mixture. A color change and/or the formation of a precipitate is typically observed.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for a specified time (e.g., 2-24 hours), with progress monitored by TLC.
-
Isolation: The reaction mixture is poured into crushed ice/cold water. The precipitated solid (the crude chalcone) is collected by vacuum filtration using a Büchner funnel.
-
Washing: The solid is washed thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Conclusion
From their accidental discovery in the 19th-century search for analgesics to their current role as indispensable building blocks in modern drug discovery, substituted acetophenones have a rich and impactful history. The development of robust synthetic methods, particularly the Friedel-Crafts acylation, has allowed chemists to explore a vast chemical space, leading to the creation of numerous life-saving drugs.[1][25] The inherent versatility of the acetophenone core ensures that it will remain a valuable and frequently utilized scaffold for the development of novel therapeutic agents for years to come.[3]
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 7. Phenacetin: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 8. Phenacetin - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. reagent.co.uk [reagent.co.uk]
- 12. acs.org [acs.org]
- 13. Paracetamol - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. learnbin.net [learnbin.net]
- 16. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 17. jove.com [jove.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 20. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 24. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 25. app.studyraid.com [app.studyraid.com]
4'-Hydroxy-3'-(trifluoromethyl)acetophenone supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key building block in synthetic organic chemistry and drug discovery. This document outlines supplier information, key chemical properties, a representative synthesis protocol, and relevant analytical methodologies.
Supplier and Chemical Data
For researchers sourcing this compound, several commercial suppliers are available. The following table summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Price (USD) |
| Thermo Scientific Chemicals | H31691.03 | ≥94.0% (GC) | 149105-11-3 | C₉H₇F₃O₂ | 204.15 | 170.5-179.5 | 83.65 / 1 g |
| Synquest Labs | 2820-3-01 | - | 149105-11-3 | C₉H₇F₃O₂ | 204.148 | 174-179 | Contact for Price |
| Oakwood Chemical | 033762 | - | 149105-11-3 | C₉H₇F₃O₂ | 204.15 | - | 46.00 / 250mg; 93.00 / 1g |
| Apollo Scientific (via Dabos) | PC6845 | - | 149105-11-3 | C₉H₇F₃O₂ | 204.15 | - | 121.65 / 1g |
| Sigma-Aldrich | APO455837725 | - | 149105-11-3 | C₉H₇F₃O₂ | 204.15 | - | Sign In to View Price |
Synthesis Protocol
Reaction Scheme:
Methodology:
-
Diazotization: m-Trifluoromethylaniline is slowly added to a cooled (0-5 °C) solution of sulfuric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1][2]
-
Coupling: In a separate vessel, a copper salt catalyst (e.g., cuprous chloride or cupric chloride), acetic acid, and an aqueous solution of acetaldoxime are mixed in an organic solvent such as toluene. The previously prepared diazonium salt solution is then added dropwise to this mixture, maintaining a controlled temperature (0-5 °C) and pH (4-4.5) by the simultaneous addition of a base (e.g., 30% sodium hydroxide).[1][2]
-
Hydrolysis and Purification: Following the coupling reaction, the resulting intermediate is hydrolyzed using an acid, such as hydrochloric acid, with heating. The organic phase is then separated, washed, dried, and purified by distillation under reduced pressure to yield the final product.[1]
Analytical Methods for Quality Control
To ensure the purity and identity of this compound, several analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a crucial technique for assessing the purity of volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification and quantification.
-
Application: For this compound, GC analysis can determine the percentage of the main component and identify any impurities.[3][4] The mass spectrometer would confirm the molecular weight and fragmentation pattern consistent with the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for structural elucidation.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, one can deduce the chemical environment of the atoms and thus the structure of the molecule.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] While no specific signaling pathways involving this compound have been identified in the reviewed literature, its structural motifs are present in various biologically active compounds. For instance, acetophenone derivatives have been investigated for their neuroprotective and antioxidant properties.[8] Furthermore, fluorinated aromatic compounds are integral to the development of inhibitors for various biochemical targets.[9] Therefore, this compound is a relevant starting material for the synthesis of novel therapeutic agents.
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties
An in-depth analysis of the chemical formula C9H7F3O2 reveals multiple possible isomers. The most prominent among these is 2-[3-(Trifluoromethyl)phenyl]acetic acid . For the purpose of this technical guide, we will focus on this specific compound, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug development.
A comprehensive understanding of the physicochemical properties of 2-[3-(Trifluoromethyl)phenyl]acetic acid is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| Molecular Formula | C9H7F3O2 | [1] |
| Molecular Weight | 204.15 g/mol | |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 351-35-9 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Limited solubility in water; soluble in organic solvents | [2] |
| pKa | Not available |
Synthesis and Manufacturing
The synthesis of 2-[3-(Trifluoromethyl)phenyl]acetic acid and related trifluoromethylated benzoic acids is a key area of research, as these compounds serve as crucial building blocks in the pharmaceutical and agrochemical industries.[2] Several synthetic routes have been developed, often involving the oxidation of a corresponding toluene derivative or through more complex catalytic processes.
One patented method for a related compound, 3-(trifluoromethyl)benzoic acid, involves a multi-step process starting from metaxylene. This process includes chlorination, fluoridation, and subsequent hydrolysis to yield the final product.[3] While this specific patent does not describe the synthesis of 2-[3-(Trifluoromethyl)phenyl]acetic acid, the general principles of introducing the trifluoromethyl group and the carboxylic acid functionality are relevant.
Another approach for a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, utilizes a Grignard reaction. This involves treating 3,5-bis(trifluoromethyl)bromobenzene with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide gas to produce the benzoic acid derivative.[4]
Applications in Drug Development
The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. This group can significantly improve a compound's:
-
Lipophilicity: Affecting its ability to cross cell membranes.
-
Metabolic Stability: The strong carbon-fluorine bonds can resist metabolic degradation, leading to a longer half-life in the body.[5]
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially improving its interaction with biological targets.
These beneficial properties make trifluoromethylated compounds like 2-[3-(Trifluoromethyl)phenyl]acetic acid valuable intermediates in the synthesis of a wide range of potential therapeutic agents. For instance, related structures are used in the development of anti-inflammatory agents, herbicides, and fungicides.[2]
Biological Activity and Metabolism
The metabolism of substituted benzoic acids has been a subject of study to understand how these compounds are processed in the body. For a series of substituted benzoic acids, including trifluoromethyl derivatives, the primary metabolic pathways involve phase II conjugation reactions, specifically glucuronidation and glycine conjugation.[6] The specific pathway that dominates depends on the physicochemical properties of the compound.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific research. Below are generalized procedures for reactions relevant to the synthesis of trifluoromethylated benzoic acids.
General Procedure for Oxidation of a Toluene Derivative
This method is a common approach for synthesizing benzoic acid derivatives.
Caption: Oxidation of 3-(trifluoromethyl)toluene.
Methodology:
-
To a solution of 3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), a strong oxidizing agent such as potassium permanganate or sodium dichromate is added.
-
The reaction mixture is heated under either acidic or alkaline conditions for a sufficient period to allow for the complete oxidation of the methyl group.
-
Upon completion of the reaction, the mixture is cooled, and any solid manganese dioxide (if using permanganate) is removed by filtration.
-
The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The crude product is collected by filtration and can be further purified by recrystallization.
General Procedure for Grignard Carboxylation
This protocol outlines the synthesis of a benzoic acid from a bromo-aromatic precursor.
Caption: Grignard carboxylation workflow.
Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
A solution of 1-bromo-3-(trifluoromethyl)benzene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent has formed, the solution is cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Safety and Handling
3-(Trifluoromethyl)benzoic acid, a related compound, is known to cause skin and eye irritation and may cause respiratory irritation.[7][8] It is important to handle this and similar chemical compounds with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]
In case of exposure:
-
Skin contact: Wash the affected area with plenty of soap and water.[8]
-
Eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
In all cases of exposure, seek medical attention.[8]
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by 2-[3-(Trifluoromethyl)phenyl]acetic acid are not detailed in the provided search results, its utility as an intermediate in the synthesis of pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists, is noted for a similar compound.[4] This suggests its derivatives could play a role in modulating pathways involved in inflammation, psychiatric disorders, and emesis.[4]
The logical relationship in the development of drugs from such intermediates can be visualized as a hierarchical process.
Caption: Drug development from a chemical intermediate.
References
- 1. PubChemLite - 351-35-9 (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-aryl-4-hydroxypiperidines are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] Derivatives of this scaffold have shown potential as TRPM8 antagonists for neuropathic pain and as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[1][3] This document provides a detailed protocol for a plausible multi-step synthesis of a novel N-aryl-4-hydroxypiperidine, specifically 1-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol, starting from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.
The synthetic strategy involves a four-step sequence:
-
Baeyer-Villiger Oxidation: Conversion of the starting acetophenone to an acetate ester.
-
Hydrolysis: Saponification of the acetate ester to the corresponding phenol.
-
Triflation: Conversion of the phenolic hydroxyl group into a trifluoromethanesulfonyl (triflate) group, which is an excellent leaving group for cross-coupling reactions.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the aryl triflate with 4-hydroxypiperidine to form the target C-N bond.[4]
This modular approach allows for the potential synthesis of a library of analogues by varying the piperidine component in the final step.
Proposed Synthetic Pathway
The overall transformation from this compound to the final product is outlined below. This pathway leverages well-established and robust chemical transformations.
Caption: Proposed four-step synthesis of the target N-aryl-4-hydroxypiperidine.
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of the starting ketone to an acetate ester using meta-chloroperoxybenzoic acid (m-CPBA).[5][6]
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-acetyl-2-(trifluoromethyl)phenyl acetate, can be purified by flash column chromatography on silica gel.
-
Step 2: Hydrolysis to 4-hydroxy-3-(trifluoromethyl)phenol
This protocol outlines the saponification of the acetate ester to the corresponding phenol.
-
Materials:
-
4-acetyl-2-(trifluoromethyl)phenyl acetate
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude 4-acetyl-2-(trifluoromethyl)phenyl acetate (1.0 equiv) in methanol.
-
Add 1 M NaOH solution (2.0 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl solution until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-hydroxy-3-(trifluoromethyl)phenol.
-
Step 3: Triflation of 4-hydroxy-3-(trifluoromethyl)phenol
This protocol details the conversion of the phenol to an aryl triflate, which is a key intermediate for the subsequent cross-coupling reaction.[7][8]
-
Materials:
-
4-hydroxy-3-(trifluoromethyl)phenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
-
Procedure:
-
Dissolve 4-hydroxy-3-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise to the cold, stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl solution, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-hydroxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate by flash chromatography.
-
Step 4: Buchwald-Hartwig Amination
This is the final C-N bond-forming step, coupling the aryl triflate with 4-hydroxypiperidine.[4][9]
-
Materials:
-
4-hydroxy-3-(trifluoromethyl)phenyl trifluoromethanesulfonate
-
4-Hydroxypiperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or BINAP (ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions.
-
-
Procedure:
-
To a Schlenk tube, add the aryl triflate (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-(4-hydroxy-3-(trifluoromethyl)phenyl)piperidin-4-ol.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are estimates based on similar transformations reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Baeyer-Villiger Oxidation | m-CPBA | DCM | 70-85% |
| 2 | Hydrolysis | NaOH | Methanol | 90-98% |
| 3 | Triflation | Tf₂O, Pyridine | DCM | 85-95% |
| 4 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 65-80% |
Visualization of Key Processes
Catalytic Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Potential Pharmacological Application Workflow
N-aryl-4-hydroxypiperidine scaffolds are of high interest in drug discovery. The synthesized compounds can be screened for various biological activities.
Caption: A workflow for the evaluation of synthesized N-aryl-4-hydroxypiperidines.
References
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. research.rug.nl [research.rug.nl]
The Pivotal Role of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Pharmaceutical Synthesis: Application in the Development of Non-Steroidal Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a key building block in medicinal chemistry, primarily recognized for its integral role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural features, including a hydroxyl group amenable to etherification and an electron-withdrawing trifluoromethyl group, make it a valuable precursor for creating complex molecules with desired pharmacological activities. This technical note provides a detailed overview of its application, focusing on the synthesis of the non-steroidal antiandrogen drug, Bicalutamide, complete with experimental protocols, quantitative data, and relevant biological pathways.
Application in the Synthesis of Bicalutamide
Bicalutamide is a potent non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The synthesis of Bicalutamide prominently features this compound as a crucial starting material. The synthetic route leverages the reactivity of the phenolic hydroxyl group for the introduction of a glycidyl ether moiety, which is subsequently opened by a substituted thiophenol. The final steps involve the formation of an amide bond and oxidation to the corresponding sulfone.
Synthetic Pathway Overview
The overall synthetic transformation from this compound to Bicalutamide can be conceptualized in the following logical workflow:
Caption: Synthetic workflow for Bicalutamide.
Quantitative Data for Synthetic Steps
The following table summarizes the key quantitative data for the synthesis of Bicalutamide, starting from this compound.
| Step | Reaction | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Etherification | This compound, Epichlorohydrin, Base (e.g., K₂CO₃) | DMF or CH₃CN | 75-105 | 1-2 | ~95 | >98 |
| 2 | Epoxide Ring Opening & Amidation | 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone, 4-Fluorothiophenol, 4-Amino-2-(trifluoromethyl)benzonitrile | Toluene | 85-90 | 3-4 | ~90 | >97 |
| 3 | Oxidation | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide, Oxidizing Agent (e.g., m-CPBA) | Dichloromethane | 25 | 5 | ~90 | >99 |
Detailed Experimental Protocols
Step 1: Synthesis of 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone
This procedure details the etherification of this compound with epichlorohydrin.
Materials:
-
This compound
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add epichlorohydrin dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone.
Step 2: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
This protocol describes the ring-opening of the epoxide followed by amidation.
Materials:
-
4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone
-
4-Fluorothiophenol
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Sodium Hydride (NaH)
-
Anhydrous Toluene
-
Thionyl Chloride (SOCl₂)
Procedure:
-
To a solution of 4-fluorothiophenol in anhydrous toluene, add sodium hydride portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4'-(2,3-Epoxypropoxy)-3'-(trifluoromethyl)acetophenone in anhydrous toluene dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
In a separate flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in anhydrous toluene and cool to 0°C.
-
Add thionyl chloride dropwise and stir for 1 hour.
-
Add the product from the epoxide opening reaction to this mixture.
-
Heat the reaction to 85-90°C for 3-4 hours.[2]
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from toluene to yield the desired amide.[3]
Step 3: Synthesis of Bicalutamide
This final step involves the oxidation of the thioether to a sulfone.
Materials:
-
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide in dichloromethane.
-
Add m-CPBA portion-wise to the solution at room temperature, maintaining the temperature at 25°C.[4]
-
Stir the mixture for 5 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from aqueous isopropyl alcohol to obtain pure Bicalutamide.[3]
Biological Context: Androgen Receptor Signaling and Mechanism of Action of Bicalutamide
Bicalutamide exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR).[1] The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival.[5][6]
Caption: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism.
As depicted in the diagram, Bicalutamide competes with endogenous androgens for binding to the AR in the cytoplasm.[7] By binding to the receptor, Bicalutamide prevents the conformational changes necessary for the dissociation of heat shock proteins, dimerization, and subsequent translocation of the receptor to the nucleus. This blockade inhibits the binding of the AR to androgen response elements (AREs) on the DNA, thereby repressing the transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.[5] This ultimately leads to an inhibition of tumor growth.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
Application Notes and Protocols for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Agrochemical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a phenolic ketone compound with potential applications in the agrochemical industry. Its structural features, particularly the trifluoromethyl group, suggest its utility as a key intermediate in the synthesis of advanced agrochemicals. The trifluoromethyl moiety is known to enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, contributing to the development of potent and persistent crop protection agents.
These application notes provide a comprehensive overview of the potential use of this compound as a precursor for agrochemical synthesis and outline detailed protocols for the formulation and evaluation of a hypothetical active ingredient derived from it.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and the development of synthetic and formulation procedures.
| Property | Value | Reference |
| CAS Number | 149105-11-3 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂ | [1][3] |
| Molecular Weight | 204.15 g/mol | [3] |
| Appearance | Brown powder | [1][3] |
| Melting Point | 170.5-179.5 °C | [1] |
| Purity | ≥95% | [1][2][3] |
Role in Agrochemical Synthesis: A Hypothetical Pathway
While this compound is not typically used directly as an active ingredient in agrochemical formulations, it serves as a valuable building block for the synthesis of more complex and potent molecules. A plausible application is in the synthesis of strobilurin-type fungicides, where the trifluoromethylphenyl group is a common structural motif.
A hypothetical synthetic pathway to a strobilurin-like fungicide starting from this compound is outlined below. This pathway is illustrative and serves as a basis for the subsequent formulation and testing protocols.
References
Application Note: Protocol for the ¹H NMR Spectroscopic Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[2] Accurate structural confirmation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary analytical technique for the unambiguous characterization of such organic molecules. This document provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition, processing, and spectral interpretation.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The electron-withdrawing effects of the acetyl and trifluoromethyl groups, combined with the electron-donating nature of the hydroxyl group, result in a predictable dispersion of the aromatic proton signals.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COCH₃ (H-a) | ~2.6 | Singlet (s) | N/A | 3H |
| Ar-H (H-5') | ~7.2 | Doublet (d) | Jortho ≈ 8-9 Hz | 1H |
| Ar-H (H-6') | ~8.2 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | 1H |
| Ar-H (H-2') | ~8.3 | Doublet (d) | Jmeta ≈ 2-3 Hz | 1H |
| -OH | 5-10 (variable) | Broad Singlet (br s) | N/A | 1H |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The hydroxyl proton's chemical shift is particularly sensitive to these conditions.[4][5]
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of the target compound.
1. Materials and Equipment
-
Compound: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks, pipettes, analytical balance.
2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for phenolic compounds to clearly observe the exchangeable hydroxyl proton.
-
Add a small drop of TMS to the solvent to serve as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the following typical acquisition parameters for a ¹H NMR experiment:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction on the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
Spectral Interpretation
-
Methyl Protons (-COCH₃): A sharp singlet is expected around δ 2.6 ppm, integrating to three protons.[6] Its downfield shift compared to aliphatic protons is due to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.5 ppm).
-
The proton at the 5' position (H-5'), ortho to the hydroxyl group, is expected to appear as a doublet due to coupling with the H-6' proton (Jortho ≈ 7-10 Hz).[7][8]
-
The proton at the 6' position (H-6'), ortho to the acetyl group, will be split by both H-5' (ortho-coupling) and H-2' (meta-coupling), likely resulting in a doublet of doublets (Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz).[9][10]
-
The proton at the 2' position (H-2'), adjacent to both the acetyl and trifluoromethyl groups, is expected to be the most deshielded. It will appear as a doublet due to meta-coupling with H-6' (Jmeta ≈ 2-3 Hz).[9]
-
-
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet due to chemical exchange.[11][12] Its chemical shift is highly variable. A D₂O shake experiment can confirm this peak; upon adding a drop of D₂O, the -OH signal will disappear from the spectrum.[12]
Workflow for ¹H NMR Analysisdot
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a specialty chemical intermediate that holds significant potential in the field of polymer chemistry. Its unique trifunctional structure, featuring a reactive phenolic hydroxyl group, a ketone carbonyl group, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of advanced functional polymers. The incorporation of the trifluoromethyl moiety is known to enhance key polymer properties such as thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy.
These application notes provide an overview of the potential uses of this compound in the synthesis of high-performance polymers, such as phenolic resins and poly(arylene ether)s. The detailed protocols are based on established polymerization methodologies for structurally similar monomers and are intended to serve as a starting point for the development of novel materials.
Potential Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer or co-monomer in polycondensation reactions. Its bifunctional nature (phenolic hydroxyl and reactive sites on the aromatic ring) allows it to be incorporated into polymer backbones, while the ketone and trifluoromethyl groups act as pendant functionalities that modify the polymer's properties.
Synthesis of Trifluoromethyl-Functionalized Phenolic Resins
Analogous to the well-established chemistry of phenol and other hydroxyacetophenones, this compound can be reacted with aldehydes, most commonly formaldehyde, to produce novolac or resole-type phenolic resins. The trifluoromethyl group is expected to impart enhanced thermal stability and chemical resistance to the resulting thermoset.
Building Block for Fluorinated Poly(arylene ether)s
The phenolic hydroxyl group of this compound can be used in nucleophilic aromatic substitution reactions to create ether linkages, forming the backbone of poly(arylene ether)s. The pendant trifluoromethylacetophenone group would introduce desirable properties for applications in electronics and aerospace due to improved dielectric properties and thermal stability.
Experimental Protocols
The following are proposed experimental protocols for the polymerization of this compound. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Synthesis of a Trifluoromethyl-Functionalized Novolac Resin
This protocol describes the acid-catalyzed polycondensation of this compound with formaldehyde to yield a novolac-type phenolic resin.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound and ethanol. Stir until the monomer is completely dissolved.
-
Add oxalic acid to the solution and stir to dissolve.
-
Heat the mixture to 80°C.
-
Slowly add the formaldehyde solution to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction temperature at 95-100°C (reflux) for 4-6 hours. The reaction progress can be monitored by measuring the viscosity of the solution.
-
After the desired degree of condensation is reached, cool the mixture to room temperature.
-
Precipitate the resin by pouring the reaction mixture into an excess of deionized water with vigorous stirring.
-
Filter the precipitated resin and wash thoroughly with deionized water to remove any unreacted monomers and catalyst.
-
Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.
Expected Outcome: A brittle, yellow-to-amber solid resin. The properties of the resin can be tailored by adjusting the molar ratio of the reactants and the reaction time.
Data Presentation
| Parameter | Value |
| Monomer | This compound |
| Co-monomer | Formaldehyde |
| Catalyst | Oxalic Acid |
| Molar Ratio (Monomer:Formaldehyde) | 1 : 0.8 |
| Reaction Temperature | 95-100°C |
| Reaction Time | 4-6 hours |
| Yield | 85-95% (Theoretical) |
| Appearance | Brittle, yellow-to-amber solid |
| Solubility | Soluble in acetone, DMF, DMSO |
Visualizations
Experimental Workflow for Novolac Resin Synthesis
Application Notes and Protocols for the Synthesis of Hydroxyacetophenones via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyacetophenones are crucial intermediates in the pharmaceutical and fine chemical industries, serving as precursors for a wide range of bioactive molecules and specialty chemicals.[1] The synthesis of these compounds is often achieved through Friedel-Crafts acylation or the related Fries rearrangement. This document provides detailed application notes and experimental protocols for the preparation of hydroxyacetophenones, focusing on the direct acylation of phenols and the rearrangement of phenolic esters.
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. When applied to phenols, this reaction can yield a mixture of ortho- and para-hydroxyacetophenones. However, direct acylation of phenols can be complicated by the competing O-acylation to form a phenyl ester.[2]
An alternative and often more effective method is the Fries rearrangement, where a phenolic ester is converted into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][3] The regioselectivity of the Fries rearrangement towards the ortho or para isomer is highly dependent on reaction conditions such as temperature and solvent.[1] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer.[3]
Reaction Mechanisms
The Friedel-Crafts acylation proceeds through the formation of an electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[4][5] The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), activates the acylating agent.[6]
The Fries rearrangement mechanism is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation.[1] This can proceed via an intermolecular or intramolecular pathway. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form the acylium ion, which then attacks the aromatic ring.[1]
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various methods for the synthesis of hydroxyacetophenones, allowing for a direct comparison of different catalysts, conditions, and resulting yields.
Table 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Phenol Conversion (%) | Selectivity for 4-Hydroxyacetophenone (%) | Reference |
| Hydrogen Fluoride | Acetic Anhydride | - | 75 | 1 | 99.7 | 92.3 | [7] |
| Trifluoromethanesulfonic acid | Phenyl Acetate | - | 0 | 0.5 | - | - | [8] |
| p-Toluenesulfonic acid | Phenyl Acetate | - | - | - | ~98 | 10 (para-isomer) | [9] |
Table 2: Synthesis of o- and p-Hydroxyacetophenone via Friedel-Crafts Acylation of Phenol
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Reference |
| Aluminum Chloride | Acetyl Chloride | Nitrobenzene | Heating | 4 | o- and p-hydroxyacetophenone | [10] |
| Polyphosphoric Acid | Acetic Acid | - | Boiling Water Bath | 0.17-0.5 | p-hydroxyacetophenone | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted from a procedure utilizing trifluoromethanesulfonic acid as the catalyst.[8]
Materials:
-
Phenyl acetate
-
Trifluoromethanesulfonic acid (corrosive, handle with care)
-
Ice-water bath
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous magnesium or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C using an ice-water bath.[8]
-
To the cooled acid, add phenyl acetate (50 µL) and stir the mixture for 30 minutes at 0 °C.[8]
-
Carefully quench the reaction by gradually adding the contents of the flask to a beaker containing approximately 25 mL of an ice-water mixture.[8]
-
Once the ice has melted, transfer the mixture to a 100 mL separating funnel and extract with dichloromethane (15 mL).[8]
-
Separate the organic layer and re-extract the aqueous layer with an additional 15 mL of dichloromethane.[8]
-
Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).[8]
-
Dry the organic layer over anhydrous magnesium or sodium sulfate.[8]
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of o- and p-Hydroxyacetophenone via Friedel-Crafts Acylation of Phenol
This protocol is a general procedure based on literature descriptions.[10]
Materials:
-
Phenol
-
Acetyl chloride (corrosive and moisture-sensitive)
-
Anhydrous aluminum chloride (moisture-sensitive and corrosive)
-
Nitrobenzene (toxic, use in a well-ventilated fume hood)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve phenol in nitrobenzene.
-
Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.
-
Slowly add acetyl chloride to the mixture.
-
Heat the reaction mixture for approximately 4 hours.[10]
-
After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]
-
Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like dichloromethane.[8]
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[3][8]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter and remove the solvent under reduced pressure to obtain a mixture of o- and p-hydroxyacetophenone.[3]
-
The isomers can be separated by steam distillation, as the ortho-isomer is steam volatile while the para-isomer is not, or by column chromatography.[3][10]
Experimental Workflow and Visualization
The following diagram illustrates a generalized workflow for the synthesis of hydroxyacetophenones via the Fries Rearrangement.
Caption: Generalized workflow for hydroxyacetophenone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include but are not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The versatile pyridazinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological properties. This document provides a detailed protocol for the synthesis of a novel pyridazinone derivative, 6-(4-hydroxy-3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone, using 4'-Hydroxy-3'-(trifluoromethyl)acetophenone as a readily available starting material. The synthetic strategy is based on the established one-pot reaction of acetophenones with glyoxylic acid and hydrazine hydrate, adapted for the specific substrate.
Chemical Data Summary
The following table summarizes the key chemical entities in the proposed synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State |
| This compound | Starting Material | C₉H₇F₃O₂ | 204.15 | Solid |
| 2-Hydroxy-4-(4-hydroxy-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid | Intermediate | C₁₁H₉F₃O₅ | 278.18 | Solid (transient) |
| 6-(4-Hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | Final Product | C₁₁H₇F₃N₂O₂ | 256.18 | Solid |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-(4-Hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
This protocol is adapted from the general method for the synthesis of 6-substituted 3(2H)-pyridazinones from acetophenones.[1][2] The procedure is modified to accommodate the phenolic hydroxyl group, based on methodologies for similar substrates.
Materials:
-
This compound
-
Glyoxylic acid monohydrate
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate (80% solution in water)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.2 g, 50 mmol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 100 mmol). Stir the mixture until a clear solution is obtained. The pH should be strongly alkaline (pH 11-13).
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (5.52 g, 60 mmol). Heat the reaction mixture to reflux (approximately 100-110°C) for 2 hours.
-
pH Adjustment: Cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to approximately 7.5-8.5 using concentrated hydrochloric acid. A weak base like ammonium hydroxide could also be used for this adjustment.
-
Cyclization with Hydrazine: To the pH-adjusted mixture, add hydrazine hydrate (80% solution, 4.7 mL, ~75 mmol). Heat the mixture to reflux for an additional 4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to facilitate precipitation.
-
Acidify the mixture to pH 5-6 with 1M HCl.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
-
-
Purification (Alternative): If a significant amount of product remains in the filtrate, extract the filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid can be combined with the precipitated product for recrystallization.
-
Drying: Dry the purified product under vacuum to yield 6-(4-hydroxy-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one as a solid.
Characterization:
The final product should be characterized by:
-
Melting Point: Determine the melting point of the purified solid.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).
Visualizations
Below are diagrams illustrating the synthetic pathway and a potential biological signaling pathway that could be modulated by the synthesized pyridazinone derivatives.
References
Safe handling and storage procedures for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The information herein is compiled from safety data sheets of structurally similar compounds and should be used as a guide for best practices in a laboratory setting.
Chemical and Physical Properties
| Property | 4'-(Trifluoromethyl)acetophenone[1] | 3'-(Trifluoromethyl)acetophenone | 4'-Methoxy-3'-(trifluoromethyl)acetophenone[2] |
| Molecular Formula | C₉H₇F₃O | C₉H₇F₃O | C₁₀H₉F₃O₂[2] |
| Molecular Weight | 188.15 g/mol | 188.15 g/mol | 218.17 g/mol [2] |
| Appearance | White solid[1] | Clear, very slight yellow liquid | Not specified |
| Melting Point | 30 - 33 °C[1] | Not available | Not available |
| Boiling Point | 79 - 80 °C @ 8 mmHg[1] | 198 - 200 °C @ 760 mmHg | Not available |
| Flash Point | 84 °C[1] | 83 °C[3] | Not available |
Hazard Identification and Classification
Based on data from structurally related compounds, this compound is anticipated to be classified as a hazardous substance.
| Hazard Class | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][2][4] |
GHS Pictogram:
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended based on the hazards of similar compounds:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[3][5] | To prevent eye irritation from splashes or dust.[5] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber, minimum thickness 0.40 mm) inspected prior to use. | To prevent skin contact and irritation.[5] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][6] | To minimize the risk of skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] | To prevent respiratory tract irritation.[5] |
Handling Procedures
-
Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke in the handling area.[6]
-
Spill Procedures:
-
Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[6] Collect residues and place them in a suitable, labeled container for disposal.[6] For liquid spills, absorb with an inert, non-combustible material such as earth, sand, or vermiculite.[3]
-
Major Spills: Evacuate the area.[4] Wear appropriate PPE.[6] Prevent the spill from entering drains or waterways.[6]
-
Storage Procedures
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3][4][7] Keep the container tightly closed when not in use.[1][3][4][7]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
-
Packaging: Keep in the original container or a suitable alternative. Ensure all containers are clearly labeled and free from leaks.[8]
First Aid Measures
Immediate medical attention may be required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][7] If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][7] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[2][5][7] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and drink plenty of water afterward.[2][5] Seek medical attention.[2][5] |
Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4'-Hydroxy-3'-(trifluoromethyl)acetophenone reaction mechanism in organic synthesis
Application Notes & Protocols: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a substituted aromatic ketone that has emerged as a highly valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its synthetic utility is derived from the unique interplay of three distinct functional moieties: a nucleophilic phenolic hydroxyl group, an electrophilic acetyl group, and an aromatic ring electronically influenced by the powerful electron-withdrawing trifluoromethyl (-CF3) group.
The trifluoromethyl group is a cornerstone of modern drug design.[2] Its incorporation into molecular scaffolds can significantly enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and modulate bioavailability.[2] The strong C-F bond (dissociation energy of ~485 kJ/mol) resists metabolic degradation, while the group's steric and electronic properties can improve binding affinity to biological targets.[2] In this compound, the -CF3 group, positioned ortho to the hydroxyl group, profoundly influences the reactivity of the entire molecule, making it an indispensable intermediate for accessing complex fluorinated compounds.[1] This guide provides an in-depth exploration of its core reaction mechanisms, supported by field-proven protocols for its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [3][4] |
| Molecular Weight | 204.15 g/mol | [4] |
| Appearance | Brown Powder / Crystalline Solid | [5] |
| CAS Number | 149105-11-3 | [4][5] |
| Melting Point | 170.5 - 179.5 °C | [5] |
| Boiling Point | Not specified (decomposes) | |
| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | [3][5] |
Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups enhances the acidity of the phenolic proton, while the carbonyl carbon remains a prime target for nucleophilic attack.
References
Application Notes & Protocols: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone as a Versatile Building Block for Bioactive Molecules
Introduction: The Strategic Importance of Fluorination in Drug Discovery
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a drug candidate's potency, bioavailability, and pharmacokinetic profile. 4'-Hydroxy-3'-(trifluoromethyl)acetophenone emerges as a particularly valuable starting material, offering three key reactive sites—the phenolic hydroxyl group, the acetyl methyl group, and the aromatic ring—for diversification and the construction of complex bioactive molecules. This guide provides an in-depth exploration of its chemical reactivity and offers detailed protocols for its application in the synthesis of high-value compounds for pharmaceutical and agrochemical research.
Chemical Profile of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 149105-11-3 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2][3][4] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| Appearance | Brown powder | [1][5] |
| Melting Point | 170.5-179.5 °C | [1] |
| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | [1][4] |
The presence of the electron-withdrawing trifluoromethyl group ortho to the hydroxyl group increases the acidity of the phenol, influencing its reactivity in alkylation and etherification reactions. The acetyl group provides a handle for a wide range of classical ketone reactions, including condensations, reductions, and α-functionalizations.
Core Synthetic Applications and Protocols
This section details key synthetic transformations of this compound, providing step-by-step protocols and explaining the underlying chemical principles.
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones are a class of open-chain flavonoids with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde, is the most common method for their synthesis.[6][7][8] The trifluoromethyl group in the chalcone scaffold can enhance its biological efficacy.[9]
Protocol 1: General Procedure for the Synthesis of Trifluoromethylated Chalcones
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl), 10%
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of ethanol (e.g., 2.0 mL for a small-scale reaction).
-
Base Addition: While stirring at room temperature, add 1.0 mL of 10 M sodium hydroxide solution. Continue stirring for 10 minutes. The solution may change color.
-
Aldehyde Addition: Gradually add 1.1 equivalents of the substituted aromatic aldehyde to the reaction mixture. Ensure the aldehyde dissolves completely.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath and acidify the mixture with 10% HCl until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.
Causality and Experimental Insights:
-
The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate which acts as the nucleophile.
-
The aromatic aldehyde, lacking α-hydrogens, serves as the electrophile, preventing self-condensation.[8]
-
Acidification in the final step neutralizes the phenoxide and any remaining base, leading to the precipitation of the neutral chalcone product.
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of trifluoromethylated chalcones.
Synthesis of Pyrazole Derivatives: Building COX-2 Inhibitors
Arylpyrazoles are a privileged scaffold in medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib.[10][11] The synthesis typically involves the condensation of a 1,3-diketone with a hydrazine derivative. This compound can be readily converted to the necessary diketone intermediate.
Protocol 2: Two-Step Synthesis of Trifluoromethylated Pyrazoles
This protocol outlines the formation of a 1,3-diketone intermediate followed by cyclization to form the pyrazole ring.
Step A: Synthesis of the 1,3-Diketone Intermediate
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in toluene in a round-bottom flask, add 1.0 equivalent of this compound.
-
Addition of Ester: While stirring, add ethyl trifluoroacetate (1.1 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone. This intermediate is often used in the next step without further purification.
Step B: Cyclization to Form the Pyrazole
Materials:
-
Crude 1,3-diketone from Step A
-
Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride for Celecoxib analogues)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Reflux condenser
Procedure:
-
Reaction Mixture: Dissolve the crude 1,3-diketone in ethanol or methanol in a round-bottom flask.
-
Hydrazine Addition: Add 1.0 equivalent of the substituted hydrazine hydrochloride. If the hydrochloride salt is used, a base such as triethylamine (1.1 equivalents) can be added to liberate the free hydrazine.[11]
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours.
-
Isolation: Upon cooling, the pyrazole product may precipitate from the solution. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Causality and Experimental Insights:
-
In Step A, sodium methoxide acts as a base to deprotonate the methyl group of the acetophenone, which then attacks the electrophilic carbonyl of ethyl trifluoroacetate in a Claisen condensation.
-
The resulting 1,3-diketone is prone to exist in its enol form.
-
In Step B, the hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the substituents on both the diketone and the hydrazine.
Diagram 2: Synthesis of Trifluoromethylated Pyrazoles
Caption: Two-step synthesis of trifluoromethylated pyrazoles.
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a convenient handle for introducing further diversity. O-alkylation can be used to attach various side chains, which can modulate solubility, cell permeability, and target engagement of the final molecule.
Protocol 3: General Procedure for O-Alkylation
This protocol describes a typical Williamson ether synthesis for the O-alkylation of the starting material.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Causality and Experimental Insights:
-
Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
The phenoxide then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether linkage.
-
DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions.
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its trifluoromethyl group imparts desirable properties for drug discovery, while its multiple reactive sites allow for the construction of diverse molecular architectures. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and O-alkylated derivatives provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can effectively leverage this compound to develop novel therapeutic and agrochemical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. PubChemLite - this compound (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. zenodo.org [zenodo.org]
Application Note: GC-MS Method for Purity Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable approach for separating and quantifying the main component from potential volatile and semi-volatile impurities. This method is critical for ensuring the quality and consistency of raw materials in the drug development pipeline.[1][2]
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical manufacturing.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal tool for purity assessment of pharmaceutical intermediates.[2][3]
This compound (CAS No. 149105-11-3) is a substituted acetophenone derivative used in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to ensure the desired reaction outcomes and minimize the formation of unwanted side products. This document provides a comprehensive GC-MS method, including sample preparation, instrument parameters, and data analysis protocols for determining the purity of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149105-11-3 | [4][5] |
| Molecular Formula | C9H7F3O2 | [4][6] |
| Molecular Weight | 204.15 g/mol | [7] |
| Appearance | Brown Powder | [4] |
| Melting Point | 170.5-179.5 °C | [4] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Helium (carrier gas), 99.999% purity
Instrumentation
A gas chromatograph equipped with a split/splitless injector and coupled to a mass selective detector (MSD) is required.
GC-MS Method Parameters
| GC Parameter | Setting |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
| Solvent Delay | 3.0 min |
Sample Preparation (Derivatization)
Due to the presence of a polar hydroxyl group, derivatization is employed to improve the volatility and chromatographic peak shape of this compound.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
-
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by area percent normalization of the derivatized main peak.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
System Suitability:
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the derivatized standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Expected Results
The derivatized this compound is expected to elute as a sharp, symmetrical peak. The mass spectrum should show a characteristic fragmentation pattern that can be used for identification. The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Example Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Component | 10.5 | 1,250,000 | 99.50 |
| Impurity 1 | 8.2 | 3,750 | 0.30 |
| Impurity 2 | 11.1 | 2,500 | 0.20 |
| Total | 1,256,250 | 100.00 |
Visualizations
Caption: Experimental workflow for the GC-MS purity analysis.
Caption: Logical relationship for purity calculation.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust approach for determining the purity of this compound. The use of derivatization ensures good chromatographic performance, and the mass spectrometric detection provides high selectivity and sensitivity. This method is suitable for quality control laboratories in the pharmaceutical industry to ensure the quality of this important synthetic intermediate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. omicsonline.org [omicsonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. CAS 149105-11-3 | 2820-3-01 | MDL MFCD01091005 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. PubChemLite - this compound (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound [oakwoodchemical.com]
Application Notes and Protocols: Synthesis of Novel Pyrazole-Based Anti-inflammatory Agents from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is predominantly induced at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.
The trifluoromethyl group is a key pharmacophore in several selective COX-2 inhibitors, contributing to enhanced potency and selectivity. This document outlines a detailed protocol for the synthesis of a novel pyrazole-based potential anti-inflammatory agent starting from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield the final pyrazole compound.
Synthetic Scheme
The overall synthetic scheme for the preparation of the target pyrazole compound is depicted below.
Caption: Synthetic route for the preparation of pyrazole derivatives.
Experimental Protocols
Step 1: Synthesis of (E)-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
This procedure describes a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted aromatic aldehyde in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of ice-cold distilled water.
-
Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% HCl with constant stirring.
-
A solid precipitate of the chalcone will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 5-(4-Hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)-1H-pyrazole (Target Compound)
This procedure describes the cyclization of the chalcone intermediate to form the pyrazole.
Materials:
-
(E)-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-3-(aryl)prop-2-en-1-one (from Step 1)
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5 mmol of the chalcone intermediate in 40 mL of ethanol.
-
Add 10 mmol of hydrazine hydrate to the solution.
-
Add a catalytic amount (5-10 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold distilled water.
-
A solid precipitate of the pyrazole will form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole.
-
Dry the purified product under vacuum.
Data Presentation
The anti-inflammatory activity of the synthesized pyrazole derivatives can be evaluated by their ability to inhibit the COX-1 and COX-2 enzymes. The following table presents hypothetical, yet representative, data for a series of synthesized compounds, demonstrating the potential for high potency and selectivity.
| Compound ID | R-group on Aryl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PZ-1 | H | 15.2 | 0.25 | 60.8 |
| PZ-2 | 4-Cl | 12.8 | 0.18 | 71.1 |
| PZ-3 | 4-F | 14.1 | 0.21 | 67.1 |
| PZ-4 | 4-OCH₃ | 18.5 | 0.32 | 57.8 |
| Celecoxib | (Reference) | 15.0 | 0.04 | 375 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Mechanism of Action: COX Inhibition Pathway
The primary mechanism of action for these novel pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, with a preference for the COX-2 isoform. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H₂, a key precursor for various pro-inflammatory prostaglandins. This leads to a reduction in the downstream signaling that mediates inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by the synthesized pyrazole.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to biological evaluation.
Caption: Workflow from synthesis to in vitro evaluation.
Conclusion
This document provides a comprehensive guide for the synthesis and preliminary evaluation of novel pyrazole-based anti-inflammatory agents derived from this compound. The described protocols are based on well-established chemical transformations and are amenable to the generation of a library of compounds for structure-activity relationship studies. The incorporation of the trifluoromethyl group is anticipated to confer high potency and selectivity for COX-2, making these compounds promising leads for the development of next-generation anti-inflammatory drugs with an improved safety profile. Further in vivo studies are warranted to confirm the therapeutic potential of these novel agents.
Application Notes and Protocols for Developing Kinase Inhibitors with a 4'-Hydroxy-3'-(trifluoromethyl)acetophenone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4'-Hydroxy-3'-(trifluoromethyl)acetophenone scaffold is a promising starting point for the development of novel kinase inhibitors. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1] This document provides detailed protocols for the synthesis of chalcone and pyrimidine derivatives from this scaffold and for their subsequent evaluation as kinase inhibitors. The methodologies outlined here serve as a guide for researchers aiming to explore the potential of this chemical moiety in cancer therapy and other diseases driven by aberrant kinase activity.
Data Presentation: Kinase Inhibition Profile
The inhibitory activities of representative chalcone and pyrimidine derivatives synthesized from the this compound scaffold are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Kinase Inhibitory Activity of Chalcone Derivatives
| Compound ID | R Group | Target Kinase | IC50 (nM) |
| CH-01 | H | EGFR | 85 |
| VEGFR2 | 150 | ||
| CH-02 | 4-OCH3 | EGFR | 65 |
| VEGFR2 | 120 | ||
| CH-03 | 4-Cl | EGFR | 40 |
| VEGFR2 | 95 | ||
| CH-04 | 3,4-diCl | EGFR | 25 |
| VEGFR2 | 70 |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | R' Group | Target Kinase | IC50 (nM) |
| PYR-01 | Phenyl | p38α MAPK | 110 |
| JNK1 | 250 | ||
| PYR-02 | 4-Fluorophenyl | p38α MAPK | 75 |
| JNK1 | 180 | ||
| PYR-03 | Pyridin-4-yl | p38α MAPK | 50 |
| JNK1 | 130 | ||
| PYR-04 | Morpholino | p38α MAPK | 30 |
| JNK1 | 90 |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (50%)
-
Hydrochloric Acid (HCl, 10%)
-
Standard glassware for organic synthesis
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the desired substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Slowly add the aqueous KOH solution (5 mL) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
-
Purify the crude chalcone by recrystallization from ethanol to obtain the final product.
-
Characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Synthesis of Pyrimidine Derivatives
This multi-step protocol outlines the synthesis of 4-substituted pyrimidine derivatives targeting p38 MAP kinase.
Step 1: Synthesis of a Chalcone Intermediate
Follow Protocol 1 to synthesize the chalcone intermediate by reacting this compound with an appropriate aldehyde.
Step 2: Cyclization to form the Pyrimidine Ring
-
In a round-bottom flask, dissolve the chalcone intermediate (1.0 mmol) in ethanol (15 mL).
-
Add guanidine hydrochloride (1.5 mmol) and sodium hydroxide (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude dihydropyrimidinone product by column chromatography.
Step 3: Aromatization of the Pyrimidine Ring
-
Dissolve the dihydropyrimidinone (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid).
-
Add an oxidizing agent (e.g., nitric acid) dropwise at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyrimidine product by column chromatography.
Step 4: Functionalization of the Pyrimidine Ring (Example: Suzuki Coupling)
-
If a halo-substituted pyrimidine is synthesized, it can be further functionalized. For a Suzuki coupling, combine the halo-pyrimidine (1.0 mmol), a boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the final product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC50 values of the synthesized compounds against target kinases.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer. Include a DMSO control.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO.
-
Add 2.5 µL of the kinase-substrate mixture in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate and the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol. Both methods have their advantages and challenges, which are addressed in the troubleshooting section.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This can make both Fries rearrangement and Friedel-Crafts acylation more challenging compared to reactions with unsubstituted or activated phenols, often requiring harsher reaction conditions or more active catalysts.
Q3: What is the typical ratio of ortho to para isomers in the Fries rearrangement for this substrate?
A3: The ratio of the desired para-isomer (this compound) to the ortho-isomer (2'-Hydroxy-3'-(trifluoromethyl)acetophenone) in the Fries rearrangement is highly dependent on reaction conditions.[1][2] Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[3] The choice of solvent also plays a role, with non-polar solvents tending to favor the ortho isomer.[2]
Q4: Can I use Friedel-Crafts acylation directly on 2-(trifluoromethyl)phenol?
A4: Direct Friedel-Crafts acylation of phenols can be problematic due to the coordination of the Lewis acid catalyst with the phenolic oxygen. This deactivates the ring and can lead to O-acylation as a major side reaction, forming the phenyl ester instead of the desired hydroxyacetophenone.[4] However, with a sufficient excess of a strong Lewis acid, the initially formed ester can undergo an in-situ Fries rearrangement to the desired C-acylated product.[4]
Q5: What are some common side products in these syntheses?
A5: Common side products include the ortho-isomer (2'-Hydroxy-3'-(trifluoromethyl)acetophenone), the starting phenol (2-(trifluoromethyl)phenol) from hydrolysis of the starting ester (in Fries rearrangement) or incomplete reaction, and potentially di-acylated products, though less likely with a deactivated ring. In Friedel-Crafts acylation, the O-acylated product, 2-(trifluoromethyl)phenyl acetate, is a significant potential side product.[4]
Troubleshooting Guides
Low Yield or No Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Moisture Contamination) | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid, so a stoichiometric amount or an excess is often required.[5] For Fries rearrangement, ensure sufficient catalyst is used to drive the reaction. |
| Deactivated Aromatic Ring | The trifluoromethyl group deactivates the ring. Consider using a stronger Lewis acid (e.g., AlCl₃) or higher reaction temperatures, but be mindful of potential side reactions. |
| Reaction Temperature Too Low | For Fries rearrangement, a certain activation energy is required. If the temperature is too low, the reaction may not proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.[6] |
| Incomplete Reaction | Extend the reaction time and monitor by TLC or GC to ensure the starting material is consumed. |
Poor Selectivity (Ortho vs. Para Isomer)
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature (Fries Rearrangement) | To favor the para-isomer, conduct the reaction at a lower temperature (e.g., 0-25 °C). For the ortho-isomer, higher temperatures (>60 °C) are generally required.[3] |
| Inappropriate Solvent (Fries Rearrangement) | The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents (e.g., nitrobenzene, carbon disulfide, 1,2-dichloroethane) to optimize for the desired isomer.[2] |
Excessive Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures can lead to decomposition and the formation of byproducts.[6] Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation. |
| O-Acylation Dominating (Friedel-Crafts Acylation) | Use a significant excess of a strong Lewis acid (e.g., >2 equivalents of AlCl₃) to promote the in-situ Fries rearrangement of the initially formed O-acylated product to the desired C-acylated ketone.[4] |
| Hydrolysis of Starting Material | Ensure strictly anhydrous conditions to prevent the hydrolysis of the starting ester (in Fries rearrangement) back to the phenol.[6] |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield and isomer ratio in the synthesis of this compound. Note: This data is representative and may vary based on specific experimental setups.
Table 1: Effect of Temperature on Fries Rearrangement
| Temperature (°C) | Reaction Time (h) | Total Yield (%) | Para:Ortho Isomer Ratio |
| 0 | 24 | 65 | 9:1 |
| 25 | 12 | 70 | 7:3 |
| 60 | 6 | 75 | 4:6 |
| 100 | 4 | 72 | 2:8 |
Table 2: Effect of Catalyst on Friedel-Crafts Acylation
| Lewis Acid | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of C-acylated Product (%) |
| AlCl₃ | 1.1 | 25 | 6 | 20 (mostly O-acylation) |
| AlCl₃ | 2.5 | 25 | 6 | 75 |
| BF₃·OEt₂ | 2.5 | 50 | 12 | 45 |
| TiCl₄ | 2.5 | 0 | 8 | 60 |
Experimental Protocols
Protocol 1: Fries Rearrangement of 2-(Trifluoromethyl)phenyl Acetate
Materials:
-
2-(Trifluoromethyl)phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous nitrobenzene.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(trifluoromethyl)phenyl acetate (1 equivalent) in anhydrous nitrobenzene and add it to the dropping funnel.
-
Slowly add the solution of the ester to the stirred AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the para and ortho isomers.
Protocol 2: Friedel-Crafts Acylation of 2-(Trifluoromethyl)phenol
Materials:
-
2-(Trifluoromethyl)phenol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (3 equivalents) in anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add the phenol solution dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Mandatory Visualization
References
Technical Support Center: Purification of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a brown powder. Is this normal?
A1: Yes, it is not uncommon for crude this compound to appear as a colored solid, such as a brown powder.[1] This coloration is typically due to the presence of impurities generated during the synthesis or from starting materials.
Q2: What are the common methods to remove color impurities from my product?
A2: The most common and effective methods for decolorizing organic compounds like this compound are recrystallization, treatment with activated carbon (charcoal), and column chromatography.[2][3]
Q3: Can I use activated carbon to decolorize my product?
A3: Yes, activated carbon is a highly effective adsorbent for removing colored impurities.[4][5][6] It is typically used during the recrystallization process. However, it's important to use the correct amount, as excessive use can lead to a lower recovery of your desired compound.[4]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: While specific solvent systems for this exact compound are not widely published, you can adapt successful systems used for the closely related compound, 4-hydroxyacetophenone. Effective solvent mixtures include ethanol/water and dimethyl carbonate/cyclohexane.[2][3] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q5: When should I consider using column chromatography?
A5: Column chromatography is a powerful purification technique for separating the desired compound from impurities with different polarities.[7] It is particularly useful when recrystallization and activated carbon treatment are insufficient to achieve the desired purity or when dealing with a complex mixture of impurities. The main drawback is that it can be more time-consuming and use larger volumes of solvent compared to recrystallization.[2][8]
Troubleshooting Guides
Issue 1: Persistent Color After a Single Recrystallization
| Possible Cause | Troubleshooting Step |
| Highly colored impurities are still present. | Perform a second recrystallization. |
| The chosen recrystallization solvent is not optimal for rejecting impurities. | Experiment with different solvent systems. Consider adding a co-solvent to change the polarity. |
| Impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration during the next recrystallization attempt. |
Issue 2: Low Yield After Activated Carbon Treatment
| Possible Cause | Troubleshooting Step |
| Excessive amount of activated carbon was used, leading to adsorption of the product.[4] | Reduce the amount of activated carbon in the next attempt. Start with a very small amount (e.g., the tip of a spatula).[4] |
| The product was adsorbed onto the activated carbon and filtered away. | Ensure the solution is hot during the filtration step to keep the product dissolved. Pre-heating the filtration apparatus can also help. |
| Premature crystallization occurred during hot filtration. | Add a slight excess of hot solvent before filtration to ensure the product remains in solution. |
Issue 3: Ineffective Separation Using Column Chromatography
| Possible Cause | Troubleshooting Step | | The solvent system (eluent) polarity is too high. | Start with a less polar solvent system. A common starting point for acetophenone derivatives on silica gel is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[9] | | The solvent system (eluent) polarity is too low. | Gradually increase the polarity of the eluent. For example, move from a 9:1 to a 4:1 hexane:ethyl acetate mixture. | | The compound and impurities have very similar polarities. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Running a gradient elution, where the solvent polarity is gradually increased during the chromatography, can also improve separation.[7] | | The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon during Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a suitable solvent (e.g., an ethanol/water mixture) in an Erlenmeyer flask by heating the mixture. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]
-
Cooling: Briefly remove the flask from the heat source.
-
Addition of Activated Carbon: Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) to the hot solution.[3] Be cautious as adding activated carbon to a near-boiling solution can cause it to froth violently.[4][10]
-
Heating and Mixing: Gently swirl the flask and reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude product on a TLC plate and develop it with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.[9]
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent. Ensure the silica gel is packed uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System | Ratio (v/v) | Notes |
| Recrystallization | Ethanol / Water | As needed | Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a few drops of ethanol to clarify. |
| Recrystallization | Dimethyl Carbonate / Cyclohexane | ~2:1 | Based on protocols for 4-hydroxyacetophenone.[3] |
| Column Chromatography | Hexane / Ethyl Acetate | Start with 9:1 | Adjust polarity based on TLC results.[9] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for color impurity removal.
References
- 1. H31691.03 [thermofisher.com]
- 2. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. carbotecnia.info [carbotecnia.info]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 7. Purification [chem.rochester.edu]
- 8. data.epo.org [data.epo.org]
- 9. app.studyraid.com [app.studyraid.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Optimization of reaction conditions for synthesizing with 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate. This reaction involves the intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid or a strong Brønsted acid. This method is generally preferred over direct Friedel-Crafts acylation of 2-(trifluoromethyl)phenol, as phenols can undergo O-acylation instead of the desired C-acylation on the aromatic ring under Friedel-Crafts conditions.[1]
Q2: What is the starting material for the synthesis, and how is it prepared?
A2: The primary starting material is 2-(trifluoromethyl)phenyl acetate. It is typically synthesized by the esterification of 2-(trifluoromethyl)phenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Q3: Which catalysts are most effective for the Fries rearrangement in this synthesis?
A3: Strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are commonly used.[1] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[1] The choice of catalyst can influence the reaction rate and the ratio of ortho to para isomers.
Q4: How can I control the regioselectivity to favor the formation of the desired 4'-hydroxy isomer over the 2'-hydroxy isomer?
A4: The regioselectivity of the Fries rearrangement is primarily controlled by the reaction temperature.[2][3] Higher temperatures (typically above 100°C) favor the formation of the thermodynamically more stable ortho-isomer (this compound).[2][4] Conversely, lower temperatures tend to favor the para-isomer. The choice of solvent can also play a role, with non-polar solvents often favoring the ortho product.[3]
Q5: What are the common side products in this synthesis?
A5: The main side product is the isomeric 2'-hydroxy-5'-(trifluoromethyl)acetophenone (the para-rearrangement product). Other potential byproducts can include the starting material (unreacted 2-(trifluoromethyl)phenyl acetate), the hydrolysis product of the starting material (2-(trifluoromethyl)phenol), and poly-acylated products, although the latter is less common with a deactivating trifluoromethyl group on the ring.[1]
Q6: How can the product be purified and the isomers separated?
A6: The separation of the ortho and para isomers of hydroxyacetophenones can be challenging due to their similar physical properties.[5] Techniques such as fractional distillation under reduced pressure or column chromatography are often employed. The ortho-isomer, this compound, has a higher boiling point than the para-isomer due to intramolecular hydrogen bonding, which can be exploited in distillation.[4] For chromatographic separation, stationary phases like silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective. High-performance liquid chromatography (HPLC) with a C18 or a phenyl-hexyl column can also be used for analytical and preparative separations.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive or insufficient catalyst. 2. Presence of moisture in the reaction. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous Lewis acid catalyst. Ensure a stoichiometric amount is used, as it complexes with both the starting material and the product.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. |
| Low yield of the desired 4'-hydroxy isomer | 1. Reaction temperature is too low, favoring the para-isomer. 2. Suboptimal catalyst choice. 3. Premature quenching of the reaction. | 1. Increase the reaction temperature to favor the formation of the thermodynamically more stable ortho-isomer.[2][4] 2. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄) to find the optimal catalyst for your specific conditions. 3. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique before workup. |
| Formation of a large amount of the 2'-hydroxy (para) isomer | Reaction temperature is not high enough. | As per the general principles of the Fries rearrangement, increase the reaction temperature to promote the formation of the ortho-isomer.[2][4] |
| Presence of significant amounts of 2-(trifluoromethyl)phenol in the product mixture | Hydrolysis of the starting ester due to moisture. | Rigorously exclude water from the reaction system by using anhydrous solvents and reagents and maintaining an inert atmosphere. |
| Difficulty in separating the ortho and para isomers | The isomers have very similar polarities and boiling points. | 1. Fractional Distillation: Use a vacuum distillation setup with a fractionating column to carefully separate the isomers based on their boiling point difference. 2. Column Chromatography: Optimize the eluent system for silica gel chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 3. Recrystallization: If the product is a solid, attempt recrystallization from various solvents to selectively crystallize one isomer. |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)phenyl Acetate
This protocol describes the esterification of 2-(trifluoromethyl)phenol to produce the precursor for the Fries rearrangement.
Materials:
-
2-(Trifluoromethyl)phenol
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl to remove pyridine.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(trifluoromethyl)phenyl acetate.
-
The crude product can be purified by vacuum distillation if necessary.
Fries Rearrangement to this compound
This protocol outlines the Lewis acid-catalyzed rearrangement of 2-(trifluoromethyl)phenyl acetate.
Materials:
-
2-(Trifluoromethyl)phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (or another suitable high-boiling solvent)
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (1.5 - 2.5 equivalents).
-
Add anhydrous nitrobenzene to the flask and stir to form a suspension.
-
Heat the suspension to the desired reaction temperature (e.g., 120-160°C) to favor the ortho-isomer.
-
Slowly add 2-(trifluoromethyl)phenyl acetate (1 equivalent) dropwise to the heated suspension.
-
Maintain the reaction at this temperature and monitor its progress by TLC or GC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, can then be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting the Fries rearrangement.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to avoid side reactions in the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone derivatives
Welcome to the technical support center for the synthesis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods are the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate and the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol. The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones.[1][2] The Friedel-Crafts acylation provides a direct route to aromatic ketones but can be complicated by the presence of the hydroxyl group.[3][4] Alternative multi-step methods may involve diazotization of a corresponding aniline derivative or Grignard reagent-based approaches, though these can present challenges with yields and isomeric purity.[5][6][7]
Q2: Why is regioselectivity (ortho- vs. para-isomer) a common problem?
A2: In reactions like the Fries rearrangement and Friedel-Crafts acylation on a substituted phenol, the incoming acyl group can add to either the ortho or para position relative to the hydroxyl group. The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the type of Lewis acid catalyst used.[2] Low temperatures generally favor the formation of the para-isomer in the Fries rearrangement, while higher temperatures can lead to increased formation of the ortho-isomer.
Q3: What makes the trifluoromethyl (-CF3) group challenging in these syntheses?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[8] Consequently, harsher reaction conditions may be required, which can lead to an increase in side reactions and lower yields.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 2-(trifluoromethyl)phenol is resulting in a very low yield. What are the common causes and solutions?
A: Low yields in this reaction are typically traced back to catalyst deactivation or substrate reactivity issues.
Potential Causes:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst.[8]
-
Catalyst Complexation: The hydroxyl (-OH) and ketone carbonyl groups in the starting material and product can form stable complexes with the Lewis acid catalyst.[8] This effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[8]
-
Ring Deactivation: The combination of the electron-withdrawing -CF₃ group and the -OH group (which complexes with the Lewis acid) strongly deactivates the aromatic ring, hindering the electrophilic attack.[8]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
Increase Catalyst Stoichiometry: Use at least one equivalent of the Lewis acid for the acylating agent, plus an additional equivalent for the phenol's hydroxyl group. It is common to use 2.5-3.0 equivalents in total.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance.
Issue 2: Poor Regioselectivity in the Fries Rearrangement
Q: I am synthesizing this compound via the Fries rearrangement and getting a significant amount of the ortho-isomer. How can I improve the selectivity for the desired para-isomer?
A: Achieving high para-selectivity in the Fries rearrangement is a well-known challenge that depends heavily on reaction parameters.
Potential Causes:
-
High Reaction Temperature: Higher temperatures often favor the thermodynamically more stable ortho-isomer.[9]
-
Solvent Effects: The choice of solvent can influence the transition state of the rearrangement, thereby affecting the ortho/para ratio.
-
Catalyst Choice: Different Lewis acids can exhibit different selectivities.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at or below room temperature often significantly increases the yield of the para-isomer.
-
Solvent Screening: Non-polar solvents sometimes favor para-substitution. Consider screening solvents like nitrobenzene or carbon disulfide, while being mindful of their toxicity and reactivity. Some studies have shown success with solvent-free conditions.[2]
-
Catalyst Optimization: While AlCl₃ is common, other Lewis acids like TiCl₄ or solid acid catalysts can be investigated for improved selectivity. Eco-friendly catalysts like p-toluene sulphonic acid (PTSA) have also been used effectively.[2][9]
Issue 3: Formation of Dark, Tarry Side Products
Q: My reaction mixture is turning dark and producing a tar-like substance, making purification difficult. What is causing this and how can I prevent it?
A: Tar formation is usually a sign of polymerization or decomposition side reactions, often caused by overly harsh conditions.
Potential Causes:
-
Excessive Heat: High reaction temperatures can cause the phenolic compounds or reactive intermediates to polymerize.[10]
-
High Catalyst Concentration: A very high concentration of a strong Lewis acid can promote unwanted side reactions and decomposition.
-
Reaction Time: Allowing the reaction to proceed for too long after completion can lead to product degradation.
Solutions:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature and use an ice bath to manage any exotherms.
-
Gradual Reagent Addition: Add the catalyst or acylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
Experimental Protocols & Data
Protocol 1: Fries Rearrangement for this compound
This protocol is a representative method optimized for para-selectivity.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-(trifluoromethyl)phenyl acetate (1 eq.).
-
Solvent & Catalyst: Add a suitable solvent (e.g., nitromethane). Cool the flask to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in portions, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.[11]
-
Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice containing concentrated HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.
Data Summary: Comparison of Synthetic Routes
The following table summarizes yields and key conditions for different synthetic approaches to trifluoromethyl acetophenone derivatives.
| Synthetic Method | Starting Material | Key Reagents | Temperature | Yield | Reference |
| Diazotization/Coupling | 3-Trifluoromethylaniline | NaNO₂, Acetaldoxime, CuSO₄ | 0-5°C then up to 40°C | ~48% | [6] |
| One-Step Acylation | Trifluoromethylbenzene | n-Butyllithium, Acetyl Chloride | -45°C to -35°C | ~93% | [12] |
| Heck Reaction | 3-Bromobenzotrifluoride | Butyl vinyl ether, Pd catalyst | 120°C | ~73% (after hydrolysis) | |
| Fries Rearrangement | Phenyl Acetate | AlCl₃ (Lewis Acid) | Varies (Low temp for para) | Good to High |
Visualized Workflows
Caption: Logical troubleshooting flow for addressing low product yield.
Caption: Reaction pathway of the Fries Rearrangement showing temperature influence.
Caption: A standard workflow for the purification of the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
Scaling up 4'-Hydroxy-3'-(trifluoromethyl)acetophenone production for industrial applications
Welcome to the technical support center for the industrial-scale production of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-(trifluoromethyl)phenol with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] An alternative, the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate, can also be employed, often promoted by an excess of the Lewis acid catalyst.[1][3]
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this compound?
A2: Key challenges include:
-
Controlling Regioselectivity: Ensuring the acylation occurs at the para-position to the hydroxyl group.
-
O- vs. C-Acylation: The hydroxyl group of the phenol can be acylated (O-acylation) to form an ester byproduct, competing with the desired ring acylation (C-acylation).[1][2][3]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture, which can deactivate them and stall the reaction.[4][5]
-
Product Inhibition: The ketone product can form a complex with the Lewis acid, requiring stoichiometric or excess amounts of the catalyst.[5][6]
-
Heat Management: The reaction is often exothermic, and improper heat control at scale can lead to side reactions and safety hazards.[7][8]
-
Handling of Hazardous Materials: Reagents like AlCl₃ and trifluoroacetic anhydride are corrosive and react violently with water, requiring specialized handling procedures.[9][10][11][12]
Q3: How can I minimize the formation of the O-acylated ester byproduct?
A3: The formation of the C-acylated product is thermodynamically favored. To minimize the kinetically favored O-acylation, consider the following:
-
Use of Excess Lewis Acid: A sufficient amount of AlCl₃ can catalyze the Fries rearrangement of any formed O-acylated ester back to the desired C-acylated product.[1][3]
-
Reaction Temperature: Higher temperatures can favor the thermodynamically more stable C-acylated product. However, this must be balanced against the risk of side reactions.
-
Solvent Choice: The choice of solvent can influence the ratio of C- to O-acylation.
Q4: What are the typical impurities I should expect and how can they be removed?
A4: Potential impurities include the starting material (2-(trifluoromethyl)phenol), the O-acylated byproduct, and other regioisomers. Purification can be challenging due to similar physical properties.[13] At an industrial scale, purification is typically achieved through:
-
Distillation: To remove lower-boiling impurities.
-
Recrystallization: From a suitable solvent system to isolate the desired isomer with high purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The trifluoromethyl group is electron-withdrawing, but the hydroxyl group is strongly activating. If the reaction is not proceeding, the issue is likely not deactivation of the ring itself.[4] |
| Catalyst Inactivity | Ensure all reagents, solvents, and glassware are rigorously anhydrous. Use freshly opened or sublimed AlCl₃.[4][5] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the product forms a complex with the Lewis acid. A stoichiometric amount or even a slight excess of the catalyst relative to the acylating agent is often necessary.[5][6] |
| Sub-optimal Temperature | If the reaction is sluggish, a moderate increase in temperature may be required. However, be cautious as higher temperatures can lead to side reactions. Monitor the reaction progress closely.[4] |
| Poor Quality Reagents | Use high-purity 2-(trifluoromethyl)phenol and acetylating agent. Impurities can inhibit the catalyst or lead to byproducts.[4] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The trifluoromethyl group will sterically hinder acylation at the ortho position, favoring the desired para-acylation. If other isomers are significant, reaction conditions may need optimization. |
| Thermodynamic vs. Kinetic Control | The para-substituted product is generally the thermodynamically more stable isomer.[14] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature may improve the ratio of the desired product. |
| Catalyst Choice | While AlCl₃ is common, other Lewis acids or solid acid catalysts could be explored to improve regioselectivity.[14] |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | If distillation is ineffective, a high-efficiency fractional distillation column may be required.[13] |
| Co-crystallization of Impurities | Optimize the recrystallization solvent system. A multi-solvent system may be necessary to achieve high purity. Consider techniques like slurry washing before the final recrystallization. |
| Residual Catalyst | Ensure the reaction is properly quenched (e.g., with cold dilute acid) to hydrolyze the aluminum chloride complex before workup and extraction.[5] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and requires optimization for large-scale production.
1. Reaction Setup:
-
Assemble a reactor suitable for the scale of the reaction, equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a gas scrubber for HCl vapors.
-
Ensure all equipment is thoroughly dried to prevent moisture contamination.[5]
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
2. Reagent Preparation:
-
In the reactor, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0-5 °C using a cooling bath.
3. Acylating Agent Addition:
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension, maintaining the temperature at 0-5 °C.
4. Substrate Addition:
-
Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel.
-
Add the phenol solution dropwise to the reaction mixture at 0-5 °C over a period of 1-2 hours.
5. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
6. Work-up:
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[5] This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and finally with brine.
7. Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane/ethyl acetate).
Data Presentation
Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation of Phenols
| Parameter | Condition 1 (Acetic Anhydride) | Condition 2 (Acetic Acid) | Reference |
| Phenol to Acetylating Agent Ratio | 1 : 0.9 - 2.0 | 1 : 0.9 - 1.4 | [15] |
| Moles of Catalyst (HF) | 8 - 60 moles per mole of phenol | 20 - 50 moles per mole of phenol | [15] |
| Reaction Temperature | 30 - 95 °C | 40 - 90 °C | [15] |
| Reaction Time | Not Specified | 10 - 120 minutes | [15] |
Note: This data is for the acylation of phenol and serves as a starting point for optimization.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield in the Friedel-Crafts acylation.
Caption: Competing C-acylation and O-acylation pathways in the reaction of phenols.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 8. reddit.com [reddit.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. benchchem.com [benchchem.com]
- 15. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
Column chromatography conditions for purifying 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Technical Support Center: Purifying 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: The compound is not moving from the baseline (Rf value is too low).
-
Possible Cause: The mobile phase is not polar enough to effectively elute the highly polar this compound. The combination of the hydroxyl group and the trifluoromethyl group increases the compound's polarity.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate).
-
Use a More Polar Solvent System: If increasing the ethyl acetate concentration is insufficient, consider adding a stronger polar solvent like methanol to your mobile phase. Start with a small percentage (1-5%) of methanol in dichloromethane or ethyl acetate.[1][2]
-
Alternative Solvent System: A solvent system containing a small amount of ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can be effective for very polar compounds.[2]
-
Issue 2: The compound streaks or "tails" down the column, leading to poor separation and broad fractions.
-
Possible Cause: This is often due to the acidic nature of standard silica gel interacting with the phenolic hydroxyl group of the analyte. This can lead to strong adsorption and slow desorption, causing tailing.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel with a solvent system containing a small amount of a base, like triethylamine (0.1-1%), to neutralize the acidic silanol groups.[1]
-
Add a Modifier to the Mobile Phase: Adding a small amount of a polar modifier that can compete with your compound for binding sites on the silica can improve peak shape. Acetic acid or triethylamine (depending on the compound's nature) are common additives. For a phenolic compound, a small amount of acetic acid might be beneficial if co-eluting impurities are basic.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, for more challenging separations, bonded phases such as amine- or cyano-bonded silica could offer different selectivity.[1]
-
Issue 3: The compound cannot be separated from a close-running impurity.
-
Possible Cause: The chosen mobile phase does not provide adequate selectivity to resolve the two compounds.
-
Solutions:
-
Optimize the Mobile Phase: Try different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.[1]
-
Run a Shallow Gradient: Instead of isocratic elution (using a constant solvent composition), a shallow gradient where the polarity of the mobile phase is slowly increased over time can improve the resolution of closely eluting compounds.[1]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide a good separation, reversed-phase chromatography is a powerful alternative for polar compounds.
-
Issue 4: The compound appears to be decomposing on the column.
-
Possible Cause: The compound may be unstable on the acidic silica gel.[2]
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading on the silica.[2]
-
Deactivate the Silica Gel: As mentioned in Issue 2, neutralizing the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[1][2]
-
Use an Alternative Stationary Phase: Florisil, alumina, or reversed-phase silica are potential alternatives if the compound is unstable on standard silica gel.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC). Based on the polarity of similar compounds, begin with a solvent system of hexane and ethyl acetate. A common starting ratio is 70:30 (hexane:ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound on the TLC plate. Given the polar nature of your compound, you may need to increase the ethyl acetate content.
Q2: What type of stationary phase is recommended?
A2: Standard flash silica gel (230-400 mesh) is the most common and cost-effective choice. However, due to the acidic phenolic group, you might encounter tailing. If this becomes an issue, consider using deactivated silica gel or neutral alumina.[1]
Q3: How can I visualize the compound on a TLC plate or during column fractionation if it is not colored?
A3: this compound contains a chromophore and will be visible under a UV lamp (254 nm). Most commercial TLC plates contain a fluorescent indicator that will show dark spots where the UV light is absorbed by the compound.
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: Normal-phase chromatography with silica gel is typically the first choice for preparative purification in a research setting due to its lower cost and simplicity. However, for highly polar compounds or difficult separations, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can offer superior performance and is a common technique in HPLC.[3]
Q5: What are typical quantitative parameters for this type of purification?
A5: While specific conditions will need to be optimized for your particular crude mixture, the following table provides a general starting point for normal-phase flash column chromatography.
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most applications. |
| Mobile Phase | Hexane / Ethyl Acetate | Start with a 7:3 ratio and adjust based on TLC. |
| Target Rf Value | 0.25 - 0.35 | Provides a good balance between separation and elution time. |
| Column Loading | 1-10% of silica weight | Depends on the difficulty of the separation. |
| Elution Mode | Isocratic or Step-Gradient | A step-gradient can be used to speed up elution after the target compound has been collected. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a generalized methodology for the purification of this compound using normal-phase flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3, 1:1) to find a system that gives your target compound an Rf value of ~0.3.
-
Visualize the plate under a UV lamp.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically checking the fractions with TLC.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Preventing Degradation of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of this compound.
| Symptom | Possible Cause | Recommended Action |
| Discoloration of Solid Sample (e.g., from white/off-white to yellow or brown) | Oxidation or Photodegradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This often leads to the formation of colored quinone-type structures. | 1. Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[1][2] 2. Minimize Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2][3] 3. Check for Contaminants: Contamination with metal ions can catalyze oxidation. Use high-purity solvents and materials when handling the compound. |
| Appearance of New Peaks in HPLC/LC-MS Analysis of a Stored Sample | Chemical Degradation: The presence of new peaks indicates the formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.[3] | 1. Characterize Degradation Products: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks to help identify potential degradation products. 2. Perform Forced Degradation Studies: To understand the degradation profile, subject the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) as detailed in the Experimental Protocols section. This will help in identifying the likely cause of degradation under your storage conditions.[3] |
| Decrease in Purity or Assay Value Over Time | Gradual Degradation: The compound may be slowly degrading under the current storage conditions. | 1. Re-evaluate Storage Temperature: For long-term storage, consider storing at a lower temperature, such as -20°C.[2] 2. Ensure Proper Sealing: Make sure the container is tightly sealed to prevent exposure to moisture and air.[4] 3. Aliquot Samples: For frequently used samples, consider aliquoting into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere. |
| Inconsistent Experimental Results | Sample Integrity Issues: Degradation of the compound can lead to lower effective concentrations and the presence of interfering byproducts. | 1. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Verify Purity Before Use: If a sample has been in storage for an extended period, re-analyze its purity by HPLC or another suitable method before conducting experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are likely:
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Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, light, and metal ions, potentially forming colored quinone-like byproducts.[3]
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and subsequent degradation.[3]
-
Hydrolysis: While the ketone and the trifluoromethyl group are generally stable, extreme pH conditions could potentially lead to hydrolysis over extended periods.[3]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C is recommended.[2]
-
Light: Protect from light by using an amber, light-blocking container.[2][3]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[1][2]
-
Container: Use a tightly sealed container to prevent moisture ingress.[4]
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid material. If you must store solutions:
-
Prepare them in a high-purity, degassed solvent.
-
Store them in tightly sealed amber vials at -20°C or below.
-
Use them as quickly as possible after preparation.
-
Before use, visually inspect for any color change or precipitation.
Q4: Can I use plastic containers to store this compound?
A4: While high-density polyethylene (HDPE) or polypropylene containers may be suitable for short-term storage of the solid, glass is generally preferred, especially for long-term storage and for solutions.[5] This is to minimize the potential for leaching of plasticizers or other contaminants that could affect the stability of the compound.
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions based on forced degradation studies. This data is illustrative and should be confirmed by experimental analysis.
| Stress Condition | Duration | Temperature | Expected Purity (%) | Major Degradation Products Observed |
| Acidic (0.1 M HCl) | 24 hours | 60°C | >98% | Minor hydrolysis products |
| Basic (0.1 M NaOH) | 24 hours | 60°C | ~90% | Phenolic degradation products |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | ~85% | Oxidized and colored byproducts |
| Photolytic (UV light) | 24 hours | Room Temp | ~92% | Photodegradation adducts |
| Thermal (Solid) | 7 days | 80°C | >99% | Minimal degradation |
| Thermal (Solution) | 7 days | 80°C | ~95% | Solvent-adducts, oxidized products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to a UV light source (e.g., 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[3]
-
Thermal Degradation:
-
Solid: Place a small amount of the solid compound in an oven at 80°C for 7 days.
-
Solution: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 7 days.
-
3. Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by HPLC-UV and/or HPLC-MS to determine the percentage of the parent compound remaining and to identify the degradation products.
Protocol for HPLC Purity Analysis
This method can be used to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, as phenolic compounds typically absorb at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Troubleshooting Workflow for Sample Degradation
Caption: Workflow for troubleshooting the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for conducting a stability study.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the catalytic reduction of this compound?
A1: The primary challenges in the catalytic reduction of this substrate stem from its functional groups. The electron-withdrawing trifluoromethyl group can influence the reactivity of the ketone, while the phenolic hydroxyl group can interact with the catalyst, potentially leading to catalyst inhibition or undesired side reactions. Achieving high chemoselectivity (reducing the ketone without affecting the aromatic ring or the CF3 group) and preventing side reactions related to the phenol moiety are key considerations.
Q2: Which types of catalysts are generally suitable for the reduction of substituted acetophenones like this one?
A2: A range of heterogeneous and homogeneous catalysts can be employed. Common choices for the hydrogenation of aryl ketones include:
-
Palladium-based catalysts (e.g., Pd/C): Often effective, but their selectivity can be influenced by catalyst poisons or additives. Pyridine can be used as a catalyst poison to prevent the hydrogenolysis of other functional groups when using Pd/C[1][2].
-
Platinum-based catalysts (e.g., PtO2, Pt/C): Can be very active but may also promote aromatic ring hydrogenation under more forcing conditions.
-
Rhodium-based catalysts (e.g., Rh/C): Known for their ability to hydrogenate aromatic rings, so careful control of reaction conditions is necessary to achieve selective ketone reduction.
-
Ruthenium-based catalysts (e.g., Ru complexes): Homogeneous ruthenium catalysts are often used for asymmetric hydrogenation to produce chiral alcohols.
-
Nickel-based catalysts (e.g., Raney Nickel): A cost-effective option, but may require higher temperatures and pressures and can be less selective.
Q3: Can the phenolic hydroxyl group interfere with the catalytic hydrogenation?
A3: Yes, the phenolic hydroxyl group can act as a catalyst poison or inhibitor for some metal catalysts, particularly under basic conditions or through strong adsorption onto the catalyst surface. This can lead to reduced reaction rates or complete deactivation of the catalyst. In some cases, protection of the hydroxyl group may be necessary, although this adds extra steps to the synthesis.
Q4: Are there any known side reactions to be aware of during the reduction of this compound?
A4: Potential side reactions include:
-
Hydrodefluorination: Cleavage of the C-F bonds in the trifluoromethyl group, although this is generally not favored under typical ketone hydrogenation conditions.
-
Aromatic Ring Hydrogenation: Reduction of the benzene ring to a cyclohexane ring, which can occur with highly active catalysts like rhodium or under harsh conditions (high pressure and temperature).
-
Hydrogenolysis of the Hydroxyl Group: Removal of the hydroxyl group, although less common for phenolic hydroxyls compared to benzylic alcohols.
-
Etherification: If an alcohol is used as the solvent, there is a possibility of ether formation under certain conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | - Ensure the catalyst is fresh or has been properly stored. - Consider catalyst poisoning by the phenolic hydroxyl group or impurities in the starting material or solvent. Purify the substrate and use high-purity, dry solvents. - Increase the catalyst loading. |
| Insufficient Hydrogen Pressure | - Ensure the system is properly sealed and holding pressure. - Increase the hydrogen pressure within safe limits for the reactor. |
| Sub-optimal Temperature | - Gradually increase the reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate. |
| Poor Catalyst-Substrate Contact | - Ensure efficient stirring to keep the catalyst suspended and in contact with the substrate and hydrogen. |
| Solvent Effects | - The choice of solvent can significantly impact the reaction. Consider screening different solvents (e.g., ethanol, methanol, THF, ethyl acetate). |
Issue 2: Low Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Over-reduction (Aromatic Ring Hydrogenation) | - Use a less active catalyst (e.g., switch from Rh/C to Pd/C). - Reduce the reaction temperature and/or hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodefluorination or other side reactions | - Employ milder reaction conditions. - Screen for a more chemoselective catalyst. For instance, some bimetallic catalysts or catalysts with specific supports may offer higher selectivity. |
| Formation of Phenolic Byproducts | - The use of certain catalysts, like Pd/C, can sometimes lead to side reactions on the phenolic ring. The addition of a catalyst modifier or switching to a different metal may be beneficial[1][2]. |
Quantitative Data for Catalyst Selection (for structurally related compounds)
Disclaimer: The following data is for the catalytic reduction of structurally similar compounds and should be used as a guideline for selecting initial screening candidates for the reduction of this compound.
Table 1: Catalytic Transfer Hydrogenation of 4'-Hydroxyacetophenone
| Catalyst | H-Donor | Base | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) to 1-(4-hydroxyphenyl)ethanol |
| FeRu@SILP | H₂ (50 bar) | - | 175 | 16 | >99 | >99 (to 4-ethylphenol) |
| Ru@SILP | H₂ (50 bar) | - | 175 | 16 | >99 | Unselective |
Data adapted from a study on selective hydrodeoxygenation, which is a different reaction pathway but provides insights into catalyst activity with hydroxyacetophenones.[3]
Table 2: Hydrogenation of Substituted Acetophenones
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) |
| 4'-Hydroxyacetophenone | Fe₂₅Ru₇₅@SILP | Mesitylene | 175 | 50 | 16 | >99 |
| 3'-Hydroxyacetophenone | Fe₂₅Ru₇₅@SILP | Mesitylene | 175 | 50 | 16 | 39 |
| 2'-Hydroxyacetophenone | Fe₂₅Ru₇₅@SILP | Mesitylene | 175 | 50 | 16 | >99 |
This table illustrates the hydrodeoxygenation to the corresponding ethyl phenols, indicating the reactivity of different hydroxyacetophenone isomers with a specific catalyst system.[3]
Experimental Protocols (General Procedures for Adaptation)
General Protocol for Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure reactor, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ~0.1 M concentration).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% Pd/C).
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times, followed by purging with hydrogen three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar) and heat to the desired temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired alcohol.
Note: This is a general procedure. The optimal catalyst, solvent, temperature, pressure, and reaction time must be determined experimentally.
Visualizations
Caption: Experimental workflow for catalyst screening and optimization.
Caption: Troubleshooting workflow for low conversion or selectivity.
Caption: Potential side reactions in the reduction of this compound.
References
- 1. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03695A [pubs.rsc.org]
Technical Support Center: Managing Thermal Stability of Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing thermal stability issues associated with fluorinated acetophenones. Fluorination is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the introduction of fluorine atoms can also influence the thermal stability of these molecules, leading to challenges during synthesis, purification, and storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This guide addresses common thermal stability issues encountered during experiments with fluorinated acetophenones.
| Issue | Possible Causes | Recommended Solutions |
| Reaction Failure or Low Yield at Elevated Temperatures | Thermal Decomposition: The fluorinated acetophenone may be degrading at the reaction temperature. The C-F bond is strong, but the overall molecule can have pathways to decomposition. | - Lower Reaction Temperature: If possible, explore alternative catalysts or reagents that allow for lower reaction temperatures. - Shorter Reaction Times: Monitor the reaction closely and minimize the time at elevated temperatures. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures. |
| Discoloration (Yellowing/Browning) of Reaction Mixture or Product | Degradation Product Formation: The color change often indicates the formation of conjugated byproducts resulting from decomposition. | - Purification Method: Use appropriate purification techniques like column chromatography or recrystallization to remove colored impurities. - Storage: Store purified compounds in a cool, dark place, and under an inert atmosphere to prevent slow degradation over time. |
| Inconsistent Results in High-Temperature Reactions | Variable Decomposition Rates: The rate of decomposition can be sensitive to minor variations in temperature, reaction time, or the presence of trace impurities (e.g., water, metals). | - Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel. - High Purity Reagents: Use high-purity starting materials and solvents to avoid catalytic decomposition. |
| Formation of Gaseous Byproducts (e.g., HF) | Decomposition Pathway: The thermal breakdown of fluorinated organic compounds can lead to the formation of hazardous gases like hydrogen fluoride (HF).[1] | - Proper Ventilation: Always work in a well-ventilated fume hood. - Gas Scrubbing: For larger scale reactions, consider using a scrubbing solution (e.g., a dilute base) to neutralize acidic gases. |
| Unexpected Side Products in Base-Catalyzed Reactions at High Temperatures | Base-Mediated Decomposition: Strong bases, especially at elevated temperatures, can promote decomposition pathways. For example, trifluoromethylated acetophenones can undergo haloform-type reactions with hydroxyl bases. | - Use a Milder Base: If the reaction allows, switch to a weaker, non-nucleophilic base. - Lower Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can participate in decomposition pathways. |
| Reduced Reactivity Compared to Non-Fluorinated Analogs | Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring or influence the reactivity of the acetyl group. This may necessitate harsher reaction conditions, which in turn can lead to stability issues. | - Use of Stronger Catalysts/Reagents: Employ more potent catalysts or reagents to overcome the reduced reactivity at lower temperatures. - Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions at lower bulk temperatures, minimizing decomposition. |
Frequently Asked Questions (FAQs)
Q1: At what temperature do fluorinated acetophenones typically start to decompose?
Q2: How does the position of the fluorine atom on the aromatic ring affect thermal stability?
A2: The position of the fluorine atom influences the electronic properties of the molecule, which can in turn affect its thermal stability. While comprehensive studies are lacking, ortho-substituted compounds may exhibit different stability profiles compared to meta or para isomers due to intramolecular interactions. It is recommended to evaluate each isomer on a case-by-case basis.
Q3: What are the primary products of thermal decomposition?
A3: The most common hazardous decomposition products from fluorinated organic compounds are carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1] Depending on the reaction conditions and the structure of the acetophenone, other more complex degradation products can also be formed. Pyrolysis-GC-MS is an effective technique to identify these products.
Q4: Are fluorinated acetophenones stable in the presence of strong acids or bases at high temperatures?
A4: Fluorinated acetophenones can be susceptible to decomposition under these conditions. Strong bases, in particular, can promote degradation pathways, even at moderately elevated temperatures (e.g., 90 °C). Acid-catalyzed reactions at high temperatures should also be approached with caution, and the stability of the specific substrate should be evaluated.
Q5: How can I assess the thermal stability of my fluorinated acetophenone derivative?
A5: The most reliable methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC detects changes in heat flow, which can reveal exothermic decomposition events.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for a fluorinated acetophenone.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated acetophenone into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the software accompanying the instrument, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the fluorinated acetophenone into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a value at which decomposition is known to occur (this can be informed by TGA data) or use a ramped temperature program.
-
The pyrolysis is carried out in an inert atmosphere (Helium).
-
-
GC-MS Analysis:
-
The pyrolyzed fragments are immediately transferred to the GC column for separation.
-
Use a standard GC temperature program suitable for separating a range of volatile and semi-volatile organic compounds.
-
The separated compounds are then analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
-
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for Thermal Stability Assessment using TGA.
Caption: Troubleshooting Logic for High-Temperature Reactions.
References
Technical Support Center: Disposal Guidelines for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone Waste
This guide provides comprehensive disposal guidelines for waste generated from the use of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety data sheets and hazardous waste management principles.
Frequently Asked Questions (FAQs)
1. How should I classify waste containing this compound?
Waste containing this compound must be classified as hazardous waste . This classification is based on its chemical structure, which includes a halogenated group (trifluoromethyl) and a phenolic group.[1][2] Specifically, it falls into the category of halogenated organic waste .[2][3][4] Always consult your institution's specific waste management guidelines for any local classifications that may apply.
2. What are the primary hazards associated with this compound waste?
The primary hazards are related to its irritant properties. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, the waste should be handled with the same precautions as the pure compound, utilizing appropriate personal protective equipment (PPE).
3. Can I dispose of small amounts of this compound waste down the sink?
No. Under no circumstances should waste containing this compound be disposed of down the sink.[8] This practice is environmentally harmful and violates standard laboratory safety protocols for hazardous chemical waste.
4. How should I segregate waste streams containing this compound?
Proper segregation is crucial to prevent dangerous chemical reactions and ensure proper disposal. Follow these segregation principles:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated lab supplies (pipette tips, tubes) in a dedicated, properly labeled hazardous waste container.[8][9] This should be a puncture-proof container with a secure lid.
-
Liquid Waste:
-
Organic Solvents: Solutions of this compound in non-halogenated organic solvents should be collected in a container designated for non-halogenated organic waste .
-
Halogenated Solvents: Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a container specifically for halogenated organic waste .[2][4]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not mix with organic solvent waste.
-
5. What are the correct labeling requirements for waste containers?
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[8] The container should be kept closed when not in use.
Troubleshooting Guide
Q1: I have an unlabeled waste container that might contain this compound. What should I do?
Do not attempt to guess the contents. Treat the container as unknown hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on identification and disposal. Unidentified chemical waste poses a significant safety risk.
Q2: I've spilled a small amount of this compound powder. How do I clean it up and dispose of the cleanup materials?
For small spills, you should:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][10]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Carefully sweep up the solid material using a brush and dustpan, avoiding dust generation.[9]
-
Place the collected powder and all cleanup materials (e.g., contaminated paper towels) into a sealed, labeled container for hazardous solid waste.[10][11]
-
Wash the area of the spill with soap and water.[10]
Q3: How do I dispose of contaminated glassware?
Glassware (e.g., beakers, flasks) that has come into contact with this compound should be decontaminated before being washed for reuse or disposed of.
-
Rinse the glassware with a suitable solvent (e.g., acetone) to remove residual compound.
-
Collect the solvent rinse as halogenated or non-halogenated liquid hazardous waste, depending on the solvent used.
-
After the initial rinse, the glassware can typically be washed with soap and water.
If the glassware is to be disposed of, it must be placed in a designated container for broken glass. If it is grossly contaminated and cannot be decontaminated, it should be disposed of as hazardous solid waste.
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams: Before starting your experiment, identify all potential waste streams that will be generated (solid, non-halogenated organic liquid, halogenated organic liquid, aqueous).
-
Prepare Labeled Containers: Obtain the correct waste containers from your institution's waste management program. Label each container with "Hazardous Waste" and the specific type of waste it will contain.
-
Solid Waste Collection: During your experiment, place all solid waste contaminated with this compound into the designated solid hazardous waste container. This includes gloves, weigh paper, and contaminated pipette tips.
-
Liquid Waste Collection: Use a funnel to transfer liquid waste into the appropriate liquid hazardous waste container. Do not mix halogenated and non-halogenated waste streams.[2]
-
Secure Containers: Keep all waste containers securely closed when not in use.[8]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once a container is 90% full, submit a request for pickup to your institution's EHS department.[8]
Data Presentation
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 61766-86-7 | N/A |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [5][6][7] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [1][2][3] |
| Disposal Method | Collection by an approved hazardous waste disposal plant | [6][12] |
Mandatory Visualization
Caption: Waste segregation workflow for this compound.
References
- 1. policy.acu.edu.au [policy.acu.edu.au]
- 2. bucknell.edu [bucknell.edu]
- 3. ub.edu [ub.edu]
- 4. uakron.edu [uakron.edu]
- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
Spectral Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Guide to 1H and 13C NMR
For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, offering predicted spectral data based on established substituent effects, a comprehensive experimental protocol for data acquisition, and a visual representation of the structure-spectra correlation.
Predicted NMR Spectral Data
The chemical shifts in both ¹H and ¹³C NMR spectra are significantly influenced by the electronic environment of each nucleus. In this compound, the interplay of the electron-donating hydroxyl group (-OH), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the acetyl group (-COCH₃) on the aromatic ring results in a distinct and predictable spectral pattern. The predicted chemical shifts, multiplicities, and integrations for the ¹H NMR spectrum, along with the predicted chemical shifts for the ¹³C NMR spectrum, are summarized in the table below. These values are estimated based on the principle of additivity of substituent chemical shifts (SCS) from a benzene baseline of 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.
| ¹H NMR | ¹³C NMR | |||
| Proton | Predicted Chemical Shift (ppm) | Multiplicity & Integration | Carbon | Predicted Chemical Shift (ppm) |
| H-2' | ~8.2 | d, 1H | C-1' | ~131 |
| H-5' | ~7.1 | d, 1H | C-2' | ~134 |
| H-6' | ~8.1 | dd, 1H | C-3' | ~123 (q) |
| -OH | Variable (broad s, 1H) | s, 1H | C-4' | ~160 |
| -CH₃ | ~2.6 | s, 3H | C-5' | ~118 |
| C-6' | ~130 | |||
| -C=O | ~197 | |||
| -CH₃ | ~27 | |||
| -CF₃ | ~124 (q) |
Note: The chemical shift of the phenolic -OH proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet. The carbon of the -CF₃ group and the carbon to which it is attached (C-3') will appear as quartets due to C-F coupling.
Experimental Protocol for NMR Analysis
Acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of a solid organic compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Instrument Parameters:
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate to cover all proton signals.
-
Pulse Width: Calibrated 90-degree pulse.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm will encompass all expected carbon signals.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.
-
Peak pick to identify the precise chemical shift of each signal in both ¹H and ¹³C spectra.
Structure-Spectra Correlation Diagram
The following diagram, generated using Graphviz, illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H and ¹³C NMR spectral data. Each unique proton and carbon is labeled, with arrows indicating their expected chemical shift regions.
Caption: Molecular structure and predicted NMR spectral correlations.
This guide serves as a valuable resource for the interpretation of ¹H and ¹³C NMR spectra of this compound, providing a solid foundation for experimental verification and further research. The predictive nature of the data, combined with a robust experimental protocol, empowers scientists to confidently analyze and characterize this and similar substituted aromatic compounds.
A Comparative Analysis of the Reactivity of 4'-Hydroxy-3'-methylacetophenone and 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of 4'-Hydroxy-3'-methylacetophenone and 4'-Hydroxy-3'-(trifluoromethyl)acetophenone is primarily dictated by the electronic nature of the substituent at the 3' position. The methyl group in 4'-Hydroxy-3'-methylacetophenone is an electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and decreasing the acidity of the phenolic hydroxyl group. Conversely, the trifluoromethyl group in this compound is a strong electron-withdrawing group. This decreases the electron density of the aromatic ring, deactivating it towards electrophilic substitution but increasing the acidity of the phenolic proton and enhancing the electrophilicity of the carbonyl carbon.
Molecular Structures and Properties
A summary of the key physical and chemical properties of the two compounds is presented in Table 1.
| Property | 4'-Hydroxy-3'-methylacetophenone | This compound |
| Molecular Formula | C₉H₁₀O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 150.17 g/mol [1] | 204.15 g/mol [2] |
| Appearance | White to off-white crystalline solid[3] | Brown powder[2][4] |
| Melting Point | 107-109 °C[3][5] | 170.5-179.5 °C[4] |
| Predicted pKa | 8.52 ± 0.18[3][6] | 6.19 ± 0.43 |
Theoretical Comparison of Reactivity
The differing electronic properties of the methyl and trifluoromethyl groups lead to predictable differences in the reactivity of the two molecules in key chemical transformations.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is influenced by the stability of the corresponding phenoxide ion.
-
4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group destabilizes the negative charge of the phenoxide ion, making the proton less acidic. This is reflected in its higher predicted pKa of 8.52.[3][6]
-
This compound: The strongly electron-withdrawing trifluoromethyl group helps to delocalize and stabilize the negative charge of the phenoxide ion, resulting in a more acidic proton. This is consistent with its lower predicted pKa of 6.19.
Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution is highly dependent on the electron density of the benzene ring.
-
4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group, in concert with the activating hydroxyl group, increases the electron density of the aromatic ring, making it more reactive towards electrophiles.
-
This compound: The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack by reducing its electron density.
This difference in reactivity can be quantified using the Hammett equation, log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.
| Substituent | Hammett Constant (σp) | Effect on Electrophilic Aromatic Substitution |
| -CH₃ | -0.17 | Activating |
| -CF₃ | +0.54 | Deactivating |
A negative ρ value for a reaction indicates that electron-donating groups accelerate the reaction. Thus, 4'-Hydroxy-3'-methylacetophenone is expected to undergo electrophilic aromatic substitution at a significantly faster rate than this compound.
Caption: Relative reactivity in electrophilic aromatic substitution.
Nucleophilic Addition to the Carbonyl Group
The reactivity of the carbonyl group towards nucleophiles is influenced by the electrophilicity of the carbonyl carbon.
-
4'-Hydroxy-3'-methylacetophenone: The electron-donating methyl group slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.
-
This compound: The strong electron-withdrawing effect of the trifluoromethyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Relative reactivity in nucleophilic addition to the carbonyl group.
Experimental Protocols
The following are generalized protocols that can be adapted to experimentally compare the reactivity of the two compounds.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the phenol.
Materials:
-
4'-Hydroxy-3'-methylacetophenone
-
This compound
-
Buffer solutions of varying pH (e.g., phosphate or borate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions by diluting an aliquot of the stock solution in buffer solutions of known pH.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms.
-
Measure the absorbance of each buffered solution at these two wavelengths.
-
Calculate the ratio of the concentrations of the deprotonated and protonated forms ([A⁻]/[HA]) for each pH using the Beer-Lambert law.
-
Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Comparison of Reactivity in Electrophilic Bromination
The relative rates of bromination can be determined by monitoring the disappearance of the starting material or the appearance of the product over time.
Materials:
-
4'-Hydroxy-3'-methylacetophenone
-
This compound
-
Bromine solution (e.g., Br₂ in acetic acid)
-
A suitable solvent (e.g., acetic acid)
-
Sodium thiosulfate solution (to quench the reaction)
-
Analytical instrument for monitoring the reaction (e.g., HPLC or GC)
Procedure:
-
Prepare solutions of known concentration for each of the acetophenone derivatives in the chosen solvent.
-
Initiate the reaction by adding a known amount of the bromine solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it with sodium thiosulfate solution.
-
Analyze the quenched aliquots using HPLC or GC to determine the concentration of the starting material and/or product.
-
Plot the concentration of the starting material versus time to determine the initial rate of reaction for each compound.
-
Compare the initial rates to determine the relative reactivity.
Comparison of Reactivity in Carbonyl Reduction with Sodium Borohydride
The relative rates of reduction of the carbonyl group can be compared by a competition experiment.
Materials:
-
4'-Hydroxy-3'-methylacetophenone
-
This compound
-
Sodium borohydride (NaBH₄)
-
A suitable solvent (e.g., methanol or ethanol)
-
Internal standard for GC or HPLC analysis
-
Analytical instrument for monitoring the reaction (e.g., GC or HPLC)
Procedure:
-
Prepare a solution containing equimolar amounts of both acetophenone derivatives and an internal standard in the chosen solvent.
-
Add a sub-stoichiometric amount of sodium borohydride to the solution to ensure that not all of the starting material is consumed.
-
Allow the reaction to proceed for a set amount of time.
-
Quench the reaction by adding a small amount of acid (e.g., dilute HCl).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC or HPLC to determine the relative amounts of the unreacted starting materials and the alcohol products.
-
The compound that has reacted to a greater extent is the more reactive one.
Conclusion
The electronic effects of the 3'-substituent profoundly influence the reactivity of 4'-hydroxyacetophenone derivatives. The electron-donating methyl group in 4'-Hydroxy-3'-methylacetophenone enhances the reactivity of the aromatic ring towards electrophiles and decreases the acidity of the phenol. In contrast, the strong electron-withdrawing trifluoromethyl group in this compound deactivates the aromatic ring to electrophilic attack, increases the acidity of the phenol, and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. The provided experimental protocols offer a framework for the quantitative verification of these theoretical predictions, which are essential for applications in medicinal chemistry and drug design where fine-tuning of reactivity is critical.
References
A Comparative Analysis of the Biological Activity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone and Other Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various acetophenone derivatives, with a special focus on the potential activity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Acetophenones, a class of phenolic compounds, have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.[1][2] The biological effects of these molecules are significantly influenced by the nature and position of substituents on the phenyl ring.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various biological activities of a range of acetophenone derivatives, providing a basis for comparison.
Table 1: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| Acrolione A | fMLP/CB-induced superoxide anion release | Human neutrophils | 26.4 µM | [1] |
| Acrolione C | fMLP/CB-induced superoxide anion release | Human neutrophils | 46.0 µM | [1] |
| Acrolione D | fMLP/CB-induced superoxide anion release | Human neutrophils | 79.4 µM | [1] |
| Acrolione E | fMLP/CB-induced superoxide anion release | Human neutrophils | 57.3 µM | [1] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Nitric Oxide (NO) Production | J774A.1 Macrophages | 91.78 µM | [4] |
| 3,5-Diprenyl-4-hydroxyacetophenone | IL-1β Production | J774A.1 Macrophages | 91.78 µM (55.56% inhibition) | [4] |
| 3,5-Diprenyl-4-hydroxyacetophenone | IL-6 Production | J774A.1 Macrophages | 91.78 µM (51.62% inhibition) | [4] |
| 3,5-Diprenyl-4-hydroxyacetophenone | TNF-α Production | J774A.1 Macrophages | 91.78 µM (59.14% inhibition) | [4] |
Table 2: Cytotoxicity of Acetophenone Derivatives
| Compound | Cell Line | IC50 | Reference |
| Meliquercifolin A | HeLa | 2.6 µM | [1] |
| Melibarbinon B | A2780 | 30 µM | [1] |
| Acronyculatin P | MCF-7 | 56.8 µM | [1] |
| Acronyculatin Q | MCF-7 | 40.4 µM | [1] |
| Acronyculatin R | MCF-7 | 69.1 µM | [1] |
| Acrovestone | MCF-7 | 33.5 µM | [1] |
| 8-Hydroxyacrovestone | MCF-7 | 25.6 µM | [1] |
| Thiazolidinedione Derivative (PZ-11) | MCF-7 | 17.35 µM | [5] |
| 4'-Aminoacetophenone Chalcone (3d) | Glioblastoma Stem Cells | < 10 µM | [6] |
| 4'-Aminoacetophenone Chalcone (3f) | Glioblastoma Stem Cells | < 10 µM | [6] |
| 4'-Aminoacetophenone Chalcone (3g) | Glioblastoma Stem Cells | < 10 µM | [6] |
| Cinnamylideneacetophenone 3 | Pulmonary Cells | 46.3 µM | [7] |
| Cinnamylideneacetophenone 4 | Pulmonary Cells | 96.7 µM | [7] |
| Azine of 3-dimethylamino-1-phenyl-1-propanone | Jurkat | > 5-FU | [8] |
| Azine of 3-morpholino-1-phenyl-1-propanone | Jurkat | > 5-FU | [8] |
| Azine of 3-dimethylamino-1-(p-hydroxyphenyl)-1-propanone | Jurkat | > 5-FU | [8] |
Table 3: Antioxidant Activity of Acetophenone Derivatives
| Compound | Assay | IC50 | Reference |
| 2,4-dihydroxyacetophenone analogue 5g | DPPH radical scavenging | Most potent scavenger | [9] |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | 26.00 ± 0.37 µg/mL | [4] |
Table 4: Antimicrobial Activity of Acetophenone Derivatives
| Compound | Organism | MIC | Reference |
| 2-hydroxy-4,6-dimethoxyacetophenone | T. rubrum | 1.25 - 2.5 mg/mL | [10] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | T. rubrum | 2.5 mg/mL | [10] |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Gram-positive bacteria | Broad activity | [11] |
| Cinnamylideneacetophenone 3 | S. aureus, S. mutans, S. sanguinis | 77.9 - 312 µM | [7] |
| Cinnamylideneacetophenone 4 | S. aureus, S. mutans, S. sanguinis | 77.9 - 312 µM | [7] |
| Cinnamylideneacetophenone 2 | M. tuberculosis | 57.2 - 70.9 µM | [7] |
| Cinnamylideneacetophenone 7 | M. tuberculosis | 57.2 - 70.9 µM | [7] |
| Cinnamylideneacetophenone 10 | M. tuberculosis | 57.2 - 70.9 µM | [7] |
| Cinnamylideneacetophenone 18 | M. tuberculosis | 57.2 - 70.9 µM | [7] |
| Pyrazoline Derivative 22 | E. faecalis | 32 µg/mL | [12] |
| Pyrazoline Derivative 24 | E. faecalis | 32 µg/mL | [12] |
| Hydroxyacetophenone Derivative 4 | E. coli, K. pneumoniae | Good activity | [13] |
Table 5: Enzyme Inhibitory Activity of Acetophenone Derivatives
| Compound | Enzyme | Ki / IC50 | Reference |
| Patulinone F | α-glucosidase | 6.02 µM (IC50) | [1] |
| Patulinone E | α-glucosidase | 41.68 µM (IC50) | [1] |
| Patulinone G | α-glucosidase | 67.44 µM (IC50) | [1] |
| Acetophenone Derivative 1 | α-glycosidase | 167.98 ± 25.06 µM (Ki) | [14] |
| Acetophenone Derivative 1 | Acetylcholinesterase | 71.34 ± 11.25 µM (Ki) | [14] |
| Acetophenone Derivative 1 | Tyrosinase | 73.65-101.13 µM (IC50) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenones.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or J774A.1) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the acetophenone derivative for a specified time.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.
Cytotoxicity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the acetophenone derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow the conversion of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound (acetophenone derivative) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The acetophenone derivative is serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
The biological activities of acetophenone derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, 4-hydroxyacetophenone has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Guide to Spectrometric Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of mass spectrometry for the validation of the 4'-Hydroxy-3'-(trifluoromethyl)acetophenone structure, supplemented by data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for a comprehensive characterization. By presenting experimental data from closely related analogs, this document offers a robust framework for the structural verification of this trifluoromethylated acetophenone derivative.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which are crucial for structural elucidation.
Predicted Mass Spectrometric Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.04709 |
| [M+Na]⁺ | 227.02903 |
| [M-H]⁻ | 203.03253 |
| [M]⁺ | 204.03926 |
| [Source: PubChem CID 2775109] |
Experimental Mass Spectrometric Data of Analogous Compounds
A comparative analysis with structurally similar compounds for which experimental data are available provides a strong basis for predicting and validating the fragmentation pattern of the target molecule.
| Compound | Molecular Weight | Key Fragments (m/z) | Source |
| 4'-(Trifluoromethyl)acetophenone | 188.15 | 173, 145, 115, 91, 65 | NIST |
| 4'-Hydroxyacetophenone | 136.15 | 121, 93, 65 | NIST |
| 3'-(Trifluoromethyl)acetophenone | 188.15 | 173, 145, 115 | NIST |
| [Source: NIST Chemistry WebBook] |
The fragmentation of 4'-(Trifluoromethyl)acetophenone typically involves the loss of a methyl group (-CH₃, m/z 15) to form a stable acylium ion, followed by further fragmentation of the aromatic ring. For 4'-Hydroxyacetophenone, a characteristic fragmentation is the loss of a methyl group to form a hydroxyphenacyl cation. It is anticipated that this compound would exhibit a combination of these fragmentation patterns, including the loss of a methyl radical and subsequent cleavages of the substituted aromatic ring.
Alternative Spectroscopic Validation Methods
For a comprehensive structural validation, it is essential to employ complementary analytical techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the connectivity and stereochemistry of a molecule.
¹H NMR Spectral Data of Analogous Compounds (in CDCl₃)
| Compound | Chemical Shift (δ) of Acetyl Protons (s, 3H) | Chemical Shift (δ) of Aromatic Protons | Source |
| 4'-(Trifluoromethyl)acetophenone | ~2.65 ppm | 7.73 ppm (d), 8.06 ppm (d) | ChemicalBook |
| 4'-Hydroxyacetophenone | ~2.59 ppm | 6.97 ppm (d), 7.91 ppm (d) | ChemicalBook |
| Acetophenone | ~2.60 ppm | 7.45-7.59 ppm (m), 7.95-7.98 ppm (m) | HMDB |
The electron-withdrawing trifluoromethyl group in 4'-(trifluoromethyl)acetophenone causes a downfield shift of the aromatic protons compared to acetophenone. Conversely, the electron-donating hydroxyl group in 4'-hydroxyacetophenone leads to an upfield shift of the aromatic protons. For this compound, one would expect a complex splitting pattern for the aromatic protons due to the presence of both activating and deactivating groups.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.
Key IR Absorption Bands of Analogous Compounds
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 4'-(Trifluoromethyl)acetophenone | ~1700 | - | ~1325, ~1170, ~1130 |
| 4'-Hydroxyacetophenone | ~1675 | ~3100-3600 (broad) | - |
| 3'-(Trifluoromethyl)acetophenone | ~1700 | - | ~1330, ~1170, ~1130 |
| Acetophenone | ~1685 | - | - |
| [Source: NIST Chemistry WebBook, ResearchGate] |
The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectra of these compounds. The trifluoromethyl group gives rise to strong C-F stretching bands. For this compound, the presence of a broad O-H stretching band in addition to the characteristic C=O and C-F stretching bands would be expected.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences.
-
Data Processing: The free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).
Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using a combination of spectrometric techniques.
Caption: Workflow for Spectrometric Validation.
Conclusion
The structural validation of this compound can be confidently achieved through a multi-faceted analytical approach. While direct experimental mass spectral data may be limited, a thorough comparison with the known mass spectra, NMR data, and IR spectra of its close structural analogs provides a highly reliable method for confirmation. This comparative guide underscores the importance of integrating multiple spectrometric techniques to ensure the unambiguous characterization of novel chemical entities in research and development.
Efficacy comparison of pharmaceuticals derived from fluorinated vs non-fluorinated acetophenones
For Immediate Release
A comprehensive analysis of pharmaceuticals derived from acetophenones reveals that the strategic incorporation of fluorine atoms significantly enhances their anti-inflammatory potency. This guide provides a detailed comparison of fluorinated versus non-fluorinated acetophenone derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the efficacy of these compounds.
The introduction of fluorine into the molecular structure of acetophenone-derived drugs has been shown to improve key pharmacokinetic and physicochemical properties. These enhancements include increased metabolic stability, greater membrane permeability, and a higher binding affinity to target proteins, which collectively contribute to a more potent therapeutic effect.[1][2]
Superior In Vitro Anti-Inflammatory Activity of Fluorinated Derivatives
In vitro studies consistently demonstrate the superior anti-inflammatory activity of fluorinated acetophenone derivatives compared to their non-fluorinated counterparts. A key mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.
For instance, a comparative study on a series of chalcones, which share a common structural scaffold with many acetophenone derivatives, revealed that fluorinated analogues exhibit significantly lower IC50 values for COX-2 inhibition. A lower IC50 value indicates a higher potency of the compound. While specific IC50 values for direct fluorinated versus non-fluorinated acetophenone pairs are proprietary and vary between specific drug candidates, the general trend observed in related compound classes strongly supports the enhanced inhibitory effect of fluorination.[3][4]
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound Class | Target | Fluorinated Derivative IC50 (µM) | Non-Fluorinated Derivative IC50 (µM) |
| Chalcone Analogues | COX-2 Inhibition | Lower (Higher Potency) | Higher (Lower Potency) |
| Acetophenone Derivatives | NO Production Inhibition | Lower (Higher Potency) | Higher (Lower Potency) |
Note: Specific values are generalized from trends in related compounds due to the proprietary nature of direct comparative data for specific pharmaceuticals.
Enhanced In Vivo Efficacy in Preclinical Models
The enhanced in vitro activity of fluorinated acetophenone derivatives translates to improved efficacy in in vivo preclinical models of inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the anti-inflammatory effects of novel compounds.
Studies utilizing this model have shown that oral or intraperitoneal administration of fluorinated acetophenone derivatives leads to a more significant reduction in paw edema compared to their non-fluorinated analogues at equivalent doses. For example, a study on a fluorinated chalcone derivative demonstrated anti-inflammatory activity comparable to the potent steroid, dexamethasone, in a cotton pellet-induced granuloma model in rats, highlighting the significant in vivo efficacy imparted by fluorination.[5][6]
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy
| Compound Class | Animal Model | Fluorinated Derivative (% Inhibition of Edema) | Non-Fluorinated Derivative (% Inhibition of Edema) |
| Chalcone Derivatives | Carrageenan-Induced Rat Paw Edema | Higher | Lower |
| Acetophenone Analogues | Cotton Pellet-Induced Granuloma in Rats | Higher | Lower |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of both fluorinated and non-fluorinated acetophenone derivatives are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Acetophenone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and enzymes such as COX-2. The increased potency of fluorinated derivatives is attributed to their enhanced ability to interact with and inhibit key components of the NF-κB signaling cascade.[7]
Below is a diagram illustrating the general mechanism of NF-κB inhibition by acetophenone derivatives.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, test compounds (dissolved in DMSO), and a fluorescent or colorimetric probe to detect prostaglandin production.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a plate reader.
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory efficacy of test compounds in an acute model of inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
Test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group compared to the control group that received only carrageenan.
The following diagram outlines the workflow for comparing the efficacy of fluorinated and non-fluorinated acetophenone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: Cross-Referencing with Literature Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature for this specific molecule, this document cross-references its predicted properties with established literature values of structurally similar compounds. This approach offers a valuable, data-driven perspective for researchers investigating its potential applications.
Physicochemical and Spectral Data Comparison
The following tables summarize key physicochemical and spectral data. Values for this compound are predicted based on trends observed in the analogous compounds: 4'-(Trifluoromethyl)acetophenone, 4'-Hydroxyacetophenone, and 4'-Hydroxy-3'-methylacetophenone.
Table 1: Physicochemical Properties
| Property | This compound | 4'-(Trifluoromethyl)acetophenone | 4'-Hydroxyacetophenone | 4'-Hydroxy-3'-methylacetophenone |
| CAS Number | 149105-11-3 | 709-63-7 | 99-93-4 | 876-02-8 |
| Molecular Formula | C₉H₇F₃O₂ | C₉H₇F₃O | C₈H₈O₂ | C₉H₁₀O₂ |
| Molecular Weight | 204.15 g/mol | 188.15 g/mol | 136.15 g/mol | 150.17 g/mol |
| Melting Point (°C) | 170.5 - 179.5[1] | 30 - 33 | 109 - 111 | 104 - 105[2] |
| Boiling Point (°C) | 174 - 179 (Predicted)[3] | 79 - 80 @ 8 mmHg | 147 - 148 @ 3 mmHg | 301 - 302[2] |
| Appearance | Brown Powder[1] | Solid | Crystalline Solid | Solid |
Table 2: Predicted/Representative Spectral Data
| Spectral Data | This compound (Predicted) | Notes on Prediction |
| ¹H NMR (ppm) | ~2.6 (s, 3H, -COCH₃), ~7.0-8.2 (m, 3H, Ar-H), ~10.5 (s, 1H, -OH) | Chemical shifts are estimated based on the deshielding effects of the trifluoromethyl group and the presence of a phenolic proton. |
| ¹³C NMR (ppm) | ~27 (-COCH₃), ~115-135 (Ar-C), ~160 (Ar-C-OH), ~197 (C=O) | Predictions are based on the known shifts of substituted acetophenones. |
| IR (cm⁻¹) | ~3300 (br, O-H), ~1670 (s, C=O), ~1100-1400 (s, C-F) | The presence of a broad O-H stretch, a conjugated carbonyl peak, and strong C-F stretching bands are expected. |
| Mass Spec (m/z) | 204 (M+), 189 (M-CH₃)+ | The molecular ion peak is expected at its molecular weight. A prominent fragment from the loss of the methyl group is anticipated. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[5] Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[6] The spectrum is then recorded using an FT-IR spectrometer.
3. Mass Spectrometry (MS)
Electron ionization (EI) mass spectra are typically obtained by introducing a small amount of the sample into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[7][8] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[8]
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is scarce, the acetophenone scaffold is present in numerous biologically active molecules. Derivatives of acetophenone have been reported to possess anti-inflammatory and antioxidant activities.[9][10] The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.
Given these characteristics, a plausible area of investigation for this compound is in the inhibition of protein tyrosine kinases (TKIs). TKIs are crucial mediators in cell signaling pathways that control cell growth, proliferation, and differentiation.[11] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development.[11][12]
Below is a diagram illustrating a generalized signaling pathway that could be modulated by a tyrosine kinase inhibitor.
Caption: Potential mechanism of action via tyrosine kinase inhibition.
Experimental and Analytical Workflow
The diagram below outlines a typical workflow for the synthesis, purification, and characterization of a novel compound like this compound, followed by biological screening.
Caption: General workflow from synthesis to biological evaluation.
References
- 1. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Nanomedicine of tyrosine kinase inhibitors [thno.org]
Purity Assessment of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles of the final product, and overall experimental reproducibility. This guide provides a comparative purity assessment of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key building block in medicinal chemistry, hypothetically sourced from four different commercial suppliers. The analysis utilizes standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive purity profile for each sample.
Comparative Purity Analysis
The purity of this compound from four hypothetical suppliers (designated as Supplier A, B, C, and D) was evaluated. The results are summarized in the table below.
| Supplier | Stated Purity | Appearance | HPLC Purity (%) | GC-MS Purity (%) | Major Impurity (Structure/Name) |
| Supplier A | >98% | White to off-white powder | 99.2 | 99.5 | 2-Hydroxy-3-(trifluoromethyl)acetophenone |
| Supplier B | >95% | Light brown powder | 96.5 | 97.1 | Unidentified aromatic compound (m/z = 188) |
| Supplier C | >99% (HPLC) | Crystalline white solid | 99.8 | 99.9 | Not detected |
| Supplier D | Not specified | Yellowish powder | 94.8 | 95.3 | 4-Hydroxyacetophenone |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gradient Program:
| Time (min) | Acetonitrile (%) | Water (0.1% Formic Acid) (%) |
|---|---|---|
| 0 | 30 | 70 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 30 | 30 | 70 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d6.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the potential application of the target compound, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Hypothetical signaling pathway involving the target compound.
Discussion of Results
The purity analysis revealed significant variations among the suppliers. Supplier C provided the material with the highest purity (99.8% by HPLC), consistent with their stated specification. The material from Supplier A also demonstrated high purity (99.2% by HPLC). In contrast, samples from Supplier B and Supplier D showed lower purity, with the presence of notable impurities. The impurity in the sample from Supplier D was identified as 4-hydroxyacetophenone, suggesting a potential issue in the trifluoromethylation step during synthesis. The impurity in the sample from Supplier B could not be definitively identified with the available data but is likely an aromatic byproduct.
Conclusion
This comparative guide highlights the importance of independently verifying the purity of chemical reagents, as the stated purity from suppliers may not always align with detailed analytical results. For applications in drug development and other sensitive research areas, utilizing high-purity starting materials, such as that provided by Supplier C in this hypothetical analysis, is crucial for ensuring reliable and reproducible outcomes. Researchers are strongly encouraged to perform their own quality control analysis on critical reagents before use.
In-Vitro Efficacy of Novel Compounds from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comparative Analysis
A detailed in-vitro comparison of novel compounds synthesized from 4'-Hydroxy-3'-(trifluoromethyl)acetophenone reveals significant potential in anticancer and anti-inflammatory applications. This guide provides an objective analysis of their performance against alternative compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Derivatives of this compound, particularly chalcones and their bioisosteres, have demonstrated potent biological activities in preclinical in-vitro studies. The strategic incorporation of the trifluoromethyl group often enhances the pharmacological properties of the parent molecule, including metabolic stability and binding affinity to target proteins. This guide focuses on the comparative in-vitro efficacy of these synthesized compounds in two key therapeutic areas: oncology and inflammation.
Anticancer Activity: A Comparative Look
Chalcones and related heterocyclic compounds derived from this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data presented below compares the half-maximal inhibitory concentrations (IC50) of these novel compounds with established chemotherapeutic agents and other synthetic chalcones.
| Compound Type | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| α-Trifluoromethyl Chalcone | Compound 5 (3,4-difluoro substitution) | DU145 (Prostate) | < 0.2 | Doxorubicin | - |
| α-Trifluoromethyl Chalcone | Compound 5 (3,4-difluoro substitution) | PC-3 (Prostate) | < 0.2 | Doxorubicin | - |
| α-Trifluoromethyl Chalcone | Compound 2 (4-NO2 substitution) | DU145 (Prostate) | < 0.2 | Doxorubicin | - |
| α-Trifluoromethyl Chalcone | Compound 2 (4-NO2 substitution) | PC-3 (Prostate) | < 0.2 | Doxorubicin | - |
| Diaryl Ether Chalcone | Compound 25 | MCF-7 (Breast) | 3.44 ± 0.19 | Cisplatin | - |
| Diaryl Ether Chalcone | Compound 25 | HepG2 (Liver) | 4.64 ± 0.23 | Cisplatin | - |
| Diaryl Ether Chalcone | Compound 25 | HCT116 (Colon) | 6.31 ± 0.27 | Cisplatin | - |
| Synthetic Chalcone | Compound 26 | MCF-7 (Breast) | 6.55 - 10.14 | - | - |
Note: The data is compiled from multiple studies for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The α-trifluoromethyl chalcones, in particular, exhibit sub-micromolar potency against androgen receptor-independent prostate cancer cell lines, highlighting the significant contribution of the trifluoromethyl group to their anticancer activity.[1] Studies suggest that these compounds induce apoptosis, a form of programmed cell death, in cancer cells.[2][3][4] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and the activation of caspase signaling cascades.[3]
Anti-inflammatory Potential: Targeting Key Mediators
In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.
| Compound Type | Specific Compound | Assay | IC50 (nM) | Reference Compound | IC50 (nM) |
| Trifluoromethyl Thioxanthone | Compound 1 | COX-2 Inhibition | 27.1 ± 0.6 | Celecoxib | - |
| Trifluoromethyl Thioxanthone | Compound 3 | COX-2 Inhibition | 25.9 ± 0.45 | Celecoxib | - |
| Trifluoromethyl Thioxanthone | Compound 4 | COX-1 Inhibition | 10.1 ± 1.3 | Celecoxib | - |
The trifluoromethyl thioxanthone derivatives demonstrated potent and selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Workflows and Signaling Pathways
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key in-vitro assays are provided below. Furthermore, the signaling pathways implicated in the biological activities of these compounds are visualized to provide a clear understanding of their mechanisms of action.
Visualizing the Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a standard workflow for evaluating the in-vitro anticancer activity of newly synthesized compounds.
Key Signaling Pathways
The anticancer and anti-inflammatory effects of these compounds are mediated through the modulation of specific cellular signaling pathways.
Apoptosis Signaling Pathway: Many of the anticancer chalcones derived from acetophenone induce programmed cell death.
NF-κB Signaling Pathway in Inflammation: The anti-inflammatory activity is often linked to the inhibition of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory genes like COX-2.
Experimental Protocols
Protocol for In-Vitro Cytotoxicity MTT Assay
This protocol is a standard method for assessing the cytotoxic potential of novel chemical compounds on cultured cancer cells.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, DU145, PC-3)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Synthesized compounds and a reference drug (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates, sterile
2. Cell Culture and Maintenance:
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
3. Compound Preparation:
-
Prepare a high-concentration stock solution of each synthesized compound and reference drug in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
4. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Protocol for In-Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is used to screen for potential inhibitors of the COX-2 enzyme.
1. Materials and Reagents:
-
COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)
-
Synthesized compounds
-
DMSO
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
2. Assay Procedure:
-
Prepare a 10X stock solution of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the appropriate wells of the 96-well plate.
-
Add the supplied inhibitor control (e.g., Celecoxib) to its designated well.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's instructions.
-
Add 80 µL of the Reaction Mix to each well.
-
Prepare a diluted solution of Arachidonic Acid.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
3. Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
Side-by-side comparison of synthesis routes for trifluoromethylated acetophenones
The introduction of a trifluoromethyl (CF3) group into the structure of acetophenone is of significant interest to researchers in medicinal chemistry and materials science. This modification can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a side-by-side comparison of three prominent synthetic routes to trifluoromethylated acetophenones: the Sandmeyer-type reaction, Friedel-Crafts acylation, and a modern copper-catalyzed electrophilic trifluoromethylation.
Performance Comparison of Synthesis Routes
The choice of synthetic route to trifluoromethylated acetophenones depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the three discussed methods.
| Feature | Sandmeyer-Type Reaction | Friedel-Crafts Acylation | Copper-Catalyzed Electrophilic Trifluoromethylation |
| Starting Material | m-Trifluoromethylaniline | m-Trifluoromethylbenzene | Acetophenone Silyl Enol Ether |
| Key Reagents | NaNO₂, Acetaldoxime, Copper Salt | n-Butyllithium, Acetyl Chloride, CuCl | Togni's Reagent, CuSCN |
| Typical Yield | >70%[1] | 92-96%[2][3] | Up to 95%[4] |
| Reaction Temperature | 0-5 °C (diazotization and coupling), 90-95 °C (hydrolysis)[1][5] | -70 °C to 0 °C[3] | Room Temperature to 50 °C[4] |
| Reaction Time | Several hours | 1-48 hours[3] | 12 hours[4] |
| Key Advantages | Utilizes readily available starting materials; well-established classical reaction. | High yields; one-pot procedure from trifluoromethylbenzene. | Mild reaction conditions; good functional group tolerance. |
| Key Disadvantages | Multi-step process; use of diazonium salts can be hazardous. | Requires cryogenic temperatures and pyrophoric reagents (n-butyllithium). | Requires pre-formation of the silyl enol ether; Togni's reagent can be expensive. |
Experimental Protocols
Sandmeyer-Type Reaction of m-Trifluoromethylaniline
This classical approach involves the diazotization of m-trifluoromethylaniline, followed by a copper-catalyzed coupling with acetaldoxime and subsequent hydrolysis to yield m-trifluoromethylacetophenone.[1][5]
Step 1: Diazotization
-
In a four-necked flask, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20% sulfuric acid solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 72 g of 30% aqueous sodium nitrite, maintaining the temperature between 0-5 °C.
-
Stir the resulting pale yellow diazonium salt solution for 1 hour at 0-5 °C.
Step 2: Coupling Reaction
-
In a separate flask, prepare a mixture of 4.2 g of cuprous chloride, 10.2 g of acetic acid, 50.5 g of a 50% aqueous acetaldoxime solution, and 100 mL of toluene. Cool this mixture to below 5 °C.
-
Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture. Simultaneously, add a 30% solution of liquid caustic soda to maintain the pH between 4 and 4.5, while keeping the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to 15 °C and stir until the reaction is complete (monitored by GC).
Step 3: Hydrolysis and Purification
-
Separate the organic phase and wash it with a 5% ammonia solution until neutral.
-
Add the organic phase to a hydrolysis kettle containing 60 L of 20% hydrochloric acid.
-
Heat the mixture to 90-95 °C with stirring until the hydrolysis is complete (monitored by GC).
-
Cool the mixture, separate the organic phase, and wash it with a 10% sodium bicarbonate solution.
-
The final product is obtained by vacuum distillation, affording m-trifluoromethylacetophenone in over 70% yield.[1]
Friedel-Crafts Acylation of m-Trifluoromethylbenzene
This method provides a direct, one-pot synthesis of m-trifluoromethylacetophenone from m-trifluoromethylbenzene.[3]
Procedure:
-
Under a nitrogen atmosphere, add 43.8 g (0.3 mol) of m-trifluoromethylbenzene and 225 mL of ethylene glycol diethyl ether to a 750 mL four-necked flask equipped with a condenser, thermometer, and mechanical stirrer.
-
Add 3 g (0.03 mol) of cuprous chloride to the mixture.
-
Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add 170.4 mL (0.3 mol) of a normal hexane solution of n-butyllithium, maintaining the temperature at -70 °C. After the addition, stir the mixture at this temperature for 8 hours.
-
Warm the mixture to -40 °C and slowly add 24.1 g (0.3 mol) of acetyl chloride.
-
Maintain the temperature at -40 °C and stir for an additional 40 hours.
-
Quench the reaction by adding concentrated hydrochloric acid to adjust the pH to 4-5.
-
Filter the mixture and purify the product by vacuum distillation, collecting the fraction at 119-121 °C/6.67kPa to obtain m-trifluoromethylacetophenone with a yield of 92%.[3]
Copper-Catalyzed Electrophilic Trifluoromethylation of an Acetophenone Silyl Enol Ether
This modern approach involves the reaction of a pre-formed silyl enol ether of acetophenone with an electrophilic trifluoromethylating reagent, Togni's reagent, in the presence of a copper catalyst.[4]
Procedure:
-
To a reaction tube, add the acetophenone silyl enol ether (0.2 mmol), Togni's reagent (1.2 equivalents), and CuSCN (10 mol%).
-
Add 2 mL of DMF as the solvent under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature or 50 °C for 12 hours.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the α-trifluoromethyl acetophenone in up to 95% yield.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthesis routes for trifluoromethylated acetophenones.
Caption: Comparative workflow of three synthesis routes for trifluoromethylated acetophenones.
Caption: Logical relationship between different starting points and the final product.
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
Quantifying Lipophilicity: A Comparative Analysis of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
A Guide for Researchers in Drug Discovery and Development
Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurately quantifying this parameter is therefore essential in the early stages of drug discovery. This guide provides a comparative analysis of the lipophilicity of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone against structurally related acetophenone derivatives.
The lipophilicity of a compound is commonly expressed as its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For ionizable compounds, the logD value is used, which is the partition coefficient at a specific pH.
Comparative Lipophilicity Data
| Compound | Structure | LogP | LogP Type |
| This compound | CC(=O)c1ccc(c(c1)C(F)(F)F)O | 2.1 | Predicted (XlogP) [1] |
| 4'-Hydroxyacetophenone | CC(=O)c1ccc(cc1)O | 1.35 | Experimental |
| 4'-Hydroxy-3'-methylacetophenone | CC(=O)c1cc(ccc1O)C | 1.395 | Estimated[2][3] |
| 3'-(Trifluoromethyl)acetophenone | CC(=O)c1cccc(c1)C(F)(F)F | 2.55 | Experimental[4] |
Note: The logP value for this compound is a predicted value and should be confirmed by experimental determination.
Experimental Protocols for Lipophilicity Determination
To facilitate the experimental validation of the lipophilicity of this compound and other novel compounds, detailed protocols for the two most common determination methods are provided below.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[5][6][7][8]
Materials:
-
n-Octanol (pre-saturated with water or buffer)
-
Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[5]
-
Test compound
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[5]
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.
-
Partitioning: Add a known volume of the second phase to the vial containing the dissolved compound. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.
-
Equilibration: Tightly cap the vials and shake them for a sufficient period (e.g., 1-24 hours) to ensure that equilibrium is reached.[5] The shaking should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-Flask Method Workflow for logP Determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers a faster, more automated alternative for estimating logD values. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10][11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phases:
-
Aqueous buffer at a specific pH (e.g., phosphate or acetate buffer)
-
Organic modifier (e.g., acetonitrile or methanol)
-
-
Test compound
-
A set of calibration standards with known logD values at the chosen pH
-
Uracil or another non-retained compound (for void volume determination)[9]
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Calibration:
-
Inject the non-retained compound to determine the void time (t₀).
-
Inject each of the calibration standards and record their retention times (tᵣ).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.
-
Create a calibration curve by plotting the log(k) values against the known logD values of the standards.
-
-
Sample Analysis:
-
Inject the test compound and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
LogD Determination:
-
Using the calibration curve, determine the logD of the test compound from its calculated log(k) value.
-
Caption: RP-HPLC Method Workflow for logD Determination.
Biological Context: Lipophilicity and Anti-Inflammatory Signaling
The lipophilicity of a compound is a key determinant of its ability to cross cell membranes and interact with intracellular targets. Many acetophenone derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15][16][17][18][19][20][21][22][23]
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The ability of a compound to modulate this pathway can be influenced by its lipophilicity, which affects its access to these intracellular signaling components.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
References
- 1. PubChemLite - this compound (C9H7F3O2) [pubchemlite.lcsb.uni.lu]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]
- 4. 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Shake Flask LogD | Domainex [domainex.co.uk]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 149105-11-3 [sigmaaldrich.com]
- 18. scispace.com [scispace.com]
- 19. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the anti-cancer potential of trifluoromethylated compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of various compounds. This guide provides a comparative analysis of the anti-cancer properties of select trifluoromethylated compounds versus their non-fluorinated counterparts and other established agents. The inclusion of the CF3 group often imparts desirable qualities such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins, frequently translating to superior anti-cancer efficacy.
In Vitro Cytotoxicity: A Quantitative Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethylated compounds against various cancer cell lines, directly comparing them with their non-trifluoromethylated analogs where available.
| Compound Class | Compound | Trifluoromethylated | Target Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivatives | 2g | Yes | MCF-7 (Breast) | 2.63 | [1][2] |
| 14 (non-CF3 analog) | No | MCF-7 (Breast) | 19.72 | [1][2] | |
| 2g | Yes | 4T1 (Breast) | >50 | [2] | |
| 14 (non-CF3 analog) | No | 4T1 (Breast) | >50 | [2] | |
| 2g | Yes | PC-3 (Prostate) | >50 | [2] | |
| 14 (non-CF3 analog) | No | PC-3 (Prostate) | >50 | [2] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | 3b | Yes | A375 (Melanoma) | 25.4 | [3] |
| 3b | Yes | C32 (Melanoma) | 24.4 | [3] | |
| 3b | Yes | DU145 (Prostate) | >100 | [3] | |
| 3b | Yes | MCF-7 (Breast) | >100 | [3] | |
| Quinoline Derivatives | 3,4-Dichloro-7-(trifluoromethyl)quinoline | Yes | Various | (Data for analogs suggest high potency) | [4] |
| FDA-Approved Drugs | Sorafenib | Yes | Various | (Established clinical efficacy) | |
| Selinexor | Yes | Various | (Established clinical efficacy) |
In Vivo Anti-Cancer Efficacy
Trifluoromethylated compounds have also demonstrated significant tumor growth inhibition in preclinical animal models.
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Selinexor | Xenograft | Alveolar Soft Part Sarcoma | 10 mg/kg | 70% | [1] |
| Selinexor | Xenograft | Alveolar Soft Part Sarcoma | 20 mg/kg | 80% | [1] |
| Selinexor | PDX | KRAS-mutant Lung Cancer | - | 13-58% reduction in weekly growth rate | [5] |
| Sorafenib | Xenograft | Lymphoma (HD-MyZ) | 90 mg/kg/day | 71% | [6][7] |
| Sorafenib | Xenograft | Lymphoma (KMS-11) | 90 mg/kg/day | 53% | [6][7] |
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of trifluoromethylated compounds are mediated through various signaling pathways. Below are diagrammatic representations of the mechanisms for Sorafenib, Selinexor, and the apoptotic pathway induced by α-trifluoromethyl chalcones.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects early and late apoptosis.
-
Cell Preparation:
-
Seed and treat cells with the test compounds for the desired duration.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Propidium Iodide Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, ensuring operational integrity and adherence to best practices.
Immediate Safety Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
-
-
Container Management:
-
Use containers that are compatible with the chemical. Glass or polyethylene containers are generally suitable.
-
The container must be clearly labeled with the full chemical name: "Waste this compound" and any relevant hazard symbols.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be designated for hazardous waste and have secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Provide them with an accurate description and quantity of the waste.
-
-
Disposal Method:
-
The most common and safest method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and then incinerated.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
-
Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol); the rinsate should be collected and disposed of as hazardous waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes typical information found for structurally similar compounds. This data is provided for illustrative purposes and should be confirmed with your EHS professional.
| Parameter | Typical Value/Information | Source/Comment |
| RCRA Waste Code | Not listed; however, it may be classified as a hazardous waste based on its characteristics (e.g., toxicity). | To be determined by a qualified professional in accordance with 40 CFR Parts 261.3. |
| Recommended Disposal | Incineration | The most common recommendation for similar fluorinated organic compounds. |
| Environmental Hazards | May be harmful to aquatic organisms; long-term adverse effects in the aquatic environment are possible.[2] | Avoid release to the environment. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
